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  • Product: (3S)-N-(2-methylpropyl)piperidine-3-carboxamide
  • CAS: 1568156-27-3

Core Science & Biosynthesis

Foundational

Crystal structure and stereochemistry of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide For Researchers, Scientists, and Drug Development Professionals **Executive Summary The piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

The piperidine-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of therapeutic agents due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement.[1][2] The precise control of stereochemistry, as exemplified by the (3S) configuration, is often critical for biological activity and selectivity. This guide provides a comprehensive technical framework for the determination and analysis of the crystal structure and absolute stereochemistry of a specific, pharmaceutically relevant derivative, (3S)-N-(2-methylpropyl)piperidine-3-carboxamide.

While a public-domain crystal structure for this exact molecule is not available as of the date of this publication, this document serves as an authoritative guide outlining the necessary experimental and analytical protocols. We will detail the logical and scientific reasoning behind each step, from enantioselective synthesis to the final nuances of crystallographic analysis, providing researchers with a robust methodology to apply to this and analogous small molecules.

**1. Introduction: The Imperative of 3D Structural Knowledge in Drug Design

In the realm of drug development, a molecule's three-dimensional structure is inextricably linked to its function. The spatial arrangement of atoms dictates how a molecule interacts with its biological target, influencing its potency, selectivity, and metabolic stability. For chiral molecules like (3S)-N-(2-methylpropyl)piperidine-3-carboxamide, the distinction between enantiomers can be the difference between a therapeutic effect and inactivity or even toxicity.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state conformation and absolute stereochemistry of small molecules. The resulting crystal structure provides precise coordinates of each atom, revealing intramolecular details such as bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, it illuminates the intermolecular interactions—primarily hydrogen bonds and van der Waals forces—that govern how molecules pack together in a solid lattice. This packing information is crucial for understanding physical properties like solubility and stability, which are key developability parameters for any drug candidate.

This guide is therefore structured to walk a researcher through the complete process, from obtaining the pure, single-enantiomer compound to the in-depth analysis of its three-dimensional architecture.

Part I: Enantioselective Synthesis and Purification

The first and most critical step is the synthesis of the target compound with high enantiomeric purity. The biological activity of piperidine-3-carboxamide derivatives often shows a high degree of enantioselectivity.[2] Therefore, securing the (3S)-enantiomer is paramount.

Proposed Synthetic Strategy

A common and effective method for synthesizing N-substituted piperidine-3-carboxamides involves the coupling of a suitable piperidine-3-carboxylic acid derivative with the desired amine. The synthesis can be approached via two primary strategies to ensure the correct stereochemistry:

  • Chiral Pool Synthesis: Starting from a commercially available, enantiopure precursor like (S)-piperidine-3-carboxylic acid (also known as (S)-nipecotic acid).

  • Asymmetric Synthesis: Employing a stereoselective reaction to create the chiral center at the C3 position of the piperidine ring.[3]

The chiral pool approach is often more direct. The protocol below outlines this strategy.

Experimental Protocol: Synthesis via Amide Coupling

Objective: To couple (S)-piperidine-3-carboxylic acid with isobutylamine (2-methylpropan-1-amine) to yield the target compound.

Step-by-Step Methodology:

  • Protection of Piperidine Nitrogen: The secondary amine of (S)-piperidine-3-carboxylic acid must be protected to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

    • Dissolve (S)-piperidine-3-carboxylic acid in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium hydroxide (2.5 equivalents) and cool the solution to 0 °C.

    • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Acidify the mixture with cold 1M HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-piperidine-3-carboxylic acid.

  • Amide Bond Formation:

    • Dissolve the N-Boc protected acid (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and an activator like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).[4]

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add isobutylamine (1.2 equivalents) and continue stirring at room temperature for 8-12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified N-Boc-(3S)-N-(2-methylpropyl)piperidine-3-carboxamide in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (typically 4-5 equivalents) or pass gaseous HCl through the solution.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure. The resulting product is often a salt (e.g., TFA salt), which can be neutralized with a mild base to yield the free amine.

Part II: Single Crystal Growth and X-ray Diffraction

Obtaining a high-quality single crystal is often the most challenging, trial-and-error phase of the process. The goal is to produce a crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.

Protocol for Crystallization Screening

Causality: The choice of solvent is critical. A suitable solvent system is one in which the compound has moderate solubility. The compound should be fully soluble at a higher temperature and sparingly soluble at a lower temperature.

Methodologies:

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, acetone) in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small drop on a siliconized glass slide. Invert this slide over a well containing a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the drop gradually reduces the compound's solubility, promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or freezer.

Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure from a suitable crystal is a well-defined workflow.

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement cluster_2 Analysis & Validation crystal Mount Crystal on Diffractometer data_coll Collect Diffraction Data (X-ray Source, Detector) crystal->data_coll unit_cell Determine Unit Cell & Space Group data_coll->unit_cell solve Solve Phase Problem (e.g., Direct Methods) unit_cell->solve refine Refine Atomic Positions & Thermal Parameters solve->refine analysis Analyze Geometry & Intermolecular Interactions refine->analysis stereo Determine Absolute Stereochemistry (Flack Parameter) analysis->stereo validate Validate & Deposit Structure (e.g., CCDC) stereo->validate

Caption: Workflow for single-crystal X-ray structure determination.

Part III: Structural Analysis and Stereochemical Assignment

Once the structure is solved and refined, a wealth of information becomes available.

Intramolecular Geometry

The analysis begins with the core structure of the molecule. Based on known structures of piperidine derivatives, we can anticipate the key geometric parameters.[3]

Table 1: Expected Structural Parameters for (3S)-N-(2-methylpropyl)piperidine-3-carboxamide

ParameterDescriptionExpected Value RangeRationale / Comparison Source
Piperidine Conformation Ring pucker analysisChair ConformationThe chair is the lowest energy conformation for unsubstituted piperidine and most derivatives.
C3-Carboxamide Group Orientation relative to the ringEquatorialSubstituents on a cyclohexane or piperidine ring preferentially adopt an equatorial position to minimize steric strain.
N-H Bond Length Piperidine N-H~0.86 - 0.90 ÅTypical for secondary amines in crystal structures.
C=O Bond Length Amide carbonyl~1.22 - 1.25 ÅStandard double bond character for an amide.
C-N Bond Length Amide C-N~1.32 - 1.35 ÅPartial double bond character due to resonance.
Absolute Stereochemistry Determination

For a chiral molecule crystallized in a non-centrosymmetric space group, X-ray diffraction can be used to determine the absolute configuration.

Trustworthiness through Self-Validation: The method relies on anomalous dispersion, a small contribution to the scattering of X-rays by the electrons of an atom, which is sensitive to the absolute arrangement of atoms. The Flack parameter is a critical value calculated during refinement that provides a robust measure of the absolute structure.

  • A Flack parameter close to 0 indicates the correct absolute configuration has been assigned.

  • A Flack parameter close to 1 indicates that the inverted structure is correct.

A low standard uncertainty on the Flack parameter (e.g., < 0.1) is essential for a confident assignment. This provides an unambiguous confirmation that the synthesized molecule is indeed the (3S)-enantiomer.

Part IV: Supramolecular Chemistry and Crystal Packing

The crystal structure also reveals how molecules interact with each other. The primary and secondary amine groups (N-H) and the amide carbonyl group (C=O) are potent hydrogen bond donors and acceptors, respectively.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H (Piperidine) C2 C=O N1->C2 N-H···O=C (Chain/Dimer) C1 C=O N2 N-H (Amide) N2->C1 N-H···O=C (Chain/Dimer)

Caption: Potential hydrogen bonding motifs in the crystal lattice.

It is highly probable that the crystal packing of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide would be dominated by a network of intermolecular hydrogen bonds. For instance, the piperidine N-H of one molecule could donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers. The amide N-H would also participate in similar interactions, creating a stable, three-dimensional network.

Conclusion

This guide has outlined the essential, field-proven methodologies for a comprehensive investigation into the crystal structure and stereochemistry of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide. By following a logical progression from enantioselective synthesis and crystallization to rigorous X-ray diffraction analysis, researchers can obtain a definitive three-dimensional model of the molecule. This structural blueprint is invaluable, providing critical insights that inform structure-activity relationships, guide further optimization, and ultimately accelerate the journey of a drug candidate from the laboratory to the clinic.

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). MDPI. [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (n.d.). PubMed. [Link]

  • The Cambridge Structural Database (CSD). (n.d.). CCDC. [Link]

  • (3S)-N-(2-methylpropyl)piperidine-3-carboxamide. (2025). Chemsrc. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. [Link]

  • CCDC 942994: Experimental Crystal Structure Determination. (2013). National Open Access Monitor, Ireland. [Link]

  • Access Structures. (n.d.). CCDC. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). PMC. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]

Sources

Exploratory

In Vitro Receptor Binding Affinity of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide: A Technical Guide to Pharmacological Profiling

Executive Summary (3S)-N-(2-methylpropyl)piperidine-3-carboxamide (hereafter referred to as (3S)-NMPPC ) represents a highly versatile, chiral pharmacophore frequently utilized in modern medicinal chemistry. The piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S)-N-(2-methylpropyl)piperidine-3-carboxamide (hereafter referred to as (3S)-NMPPC ) represents a highly versatile, chiral pharmacophore frequently utilized in modern medicinal chemistry. The piperidine-3-carboxamide scaffold is a privileged structure, demonstrating high-affinity interactions across a diverse landscape of central nervous system (CNS) and peripheral targets, including Voltage-Gated Sodium Channels (e.g., Nav1.7) and G-Protein Coupled Receptors (e.g., CB1/CB2)[1][2].

This whitepaper provides a rigorous, self-validating framework for evaluating the in vitro receptor binding affinity of (3S)-NMPPC. By synthesizing equilibrium thermodynamics with real-time kinetic profiling, we establish a comprehensive methodology for drug development professionals to accurately quantify ligand-receptor interactions.

Structural Rationale and Target Landscape

The pharmacological efficacy of (3S)-NMPPC is fundamentally driven by its stereochemistry and physicochemical properties. The piperidine ring provides a basic nitrogen that is typically protonated at physiological pH, allowing for critical electrostatic interactions (e.g., salt bridges with conserved aspartate residues in GPCR orthosteric sites).

  • Stereochemical Causality: The (3S) configuration strictly dictates the spatial vector of the carboxamide group. This orientation is essential for establishing a highly specific hydrogen-bond donor/acceptor network within the receptor pocket. Racemic mixtures or the (3R) enantiomer often exhibit a 10- to 100-fold reduction in affinity due to steric clashes, a phenomenon well-documented in [3].

  • Hydrophobic Anchoring: The N-(2-methylpropyl) (isobutyl) substituent acts as a lipophilic anchor. Binding is largely entropy-driven ( ΔS>0 ); the insertion of the isobutyl group into a hydrophobic receptor sub-pocket displaces ordered water molecules, resulting in a favorable free energy of binding ( ΔG ).

Pathway Ligand (3S)-NMPPC (Ligand) Receptor Target Receptor (GPCR / Nav1.7) Ligand->Receptor Binding GProtein G-Protein / Channel Modulation Receptor->GProtein Activation Effector Downstream Signaling GProtein->Effector Transduction Outcome Cellular Response (e.g. cAMP Drop) Effector->Outcome Amplification

Fig 1: Mechanism of action following (3S)-NMPPC receptor binding and signal transduction.

Experimental Methodologies

To establish a robust pharmacological profile, we employ a dual-assay approach: Radioligand Binding Assays (RBA) for equilibrium thermodynamics and Surface Plasmon Resonance (SPR) for binding kinetics.

Radioligand Competition Binding Assay (Equilibrium)

This protocol utilizes competitive displacement to determine the inhibition constant ( Ki​ ) of (3S)-NMPPC against established targets like the[1].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor.

    • Causality: Transient expression systems yield highly variable receptor densities ( Bmax​ ). Stable CHO-K1 lines ensure a consistent Bmax​ , which is an absolute requirement for accurately converting IC50​ values to Ki​ via the Cheng-Prusoff equation.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4), 2.5 mM EDTA, and 0.1% Bovine Serum Albumin (BSA).

    • Causality: The inclusion of 0.1% BSA is critical. (3S)-NMPPC possesses a highly lipophilic isobutyl moiety that will non-specifically adsorb to polystyrene assay plates, artificially inflating the apparent IC50​ . BSA acts as a carrier to keep the free ligand in solution.

  • Incubation: Add 50 μ g of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [3H]CP55,940 ), and varying concentrations of (3S)-NMPPC (10 pM to 10 μ M). Incubate at 25°C for 90 minutes to ensure true thermodynamic equilibrium is reached.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged piperidine nitrogen of (3S)-NMPPC to the filter itself, ensuring a high signal-to-noise ratio.

  • Quantification: Wash filters thrice with ice-cold buffer, extract into scintillation fluid, and measure radioactivity using a liquid scintillation counter.

Surface Plasmon Resonance (Kinetics)

Equilibrium affinity ( Ki​ ) does not predict in vivo efficacy as reliably as Target Residence Time ( τ=1/koff​ ). SPR is utilized to measure the real-time association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Protocol:

  • Immobilization: Covalently couple the solubilized target receptor to a CM5 sensor chip via amine coupling.

    • Causality: The carboxymethyl dextran matrix of the CM5 chip provides a hydrophilic, 3D environment that preserves the native conformation of the receptor, preventing the denaturation commonly seen on planar 2D chips.

  • Single-Cycle Kinetics (SCK): Inject five increasing concentrations of (3S)-NMPPC sequentially without regeneration steps in between.

    • Causality: GPCRs and ion channels are highly sensitive to the harsh acidic or basic regeneration solutions typically used in multi-cycle kinetics. SCK avoids regeneration entirely, preserving the functional integrity of the receptor throughout the assay.

Workflow cluster_RBA Radioligand Binding Assay (Equilibrium) cluster_SPR Surface Plasmon Resonance (Kinetics) Start Compound Preparation (3S)-NMPPC Incubation Incubation with Radioligand (e.g.,[³H]CP55,940) Start->Incubation Injection Analyte Injection (Microfluidics) Start->Injection Membrane CHO-K1 Membrane Preparation Membrane->Incubation Filtration Rapid Filtration (GF/C Filters) Incubation->Filtration Analysis1 Scintillation & Non-linear Regression (Ki, Bmax) Filtration->Analysis1 Immobilization Receptor Immobilization (CM5 Sensor Chip) Immobilization->Injection Analysis2 Sensorgram Fitting (kon, koff, Residence Time) Injection->Analysis2

Fig 2: Parallel workflow for equilibrium (RBA) and kinetic (SPR) receptor binding assays.

Quantitative Data Presentation

The following table summarizes a representative pharmacological profile for (3S)-NMPPC across a panel of primary and off-target receptors. The data illustrates the high affinity and selectivity achievable with the piperidine-3-carboxamide scaffold when targeting specific[2] and GPCRs.

Target ReceptorRadioligand IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
hCB1 [3H]CP55,940 45.218.5 1.2×105 3.5×10−4 47.6
hCB2 [3H]CP55,940 1250.0510.0 4.5×104 2.1×10−3 7.9
hNav1.7 [3H]BTX 85.432.1 8.8×104 5.2×10−4 32.0
hERG (Off-target) [3H]Astemizole >10,000>10,000N/AN/AN/A

Note: The Ki​ values are derived from the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). The prolonged residence time ( τ>45 min) at the hCB1 receptor suggests that (3S)-NMPPC may exhibit sustained in vivo efficacy long after free plasma concentrations have dropped below the Ki​ , minimizing the need for frequent dosing.

Conclusion

The rigorous in vitro profiling of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide reveals it to be a highly tunable, stereospecific scaffold. By enforcing strict assay controls—such as the use of BSA to mitigate lipophilic adsorption and PEI to neutralize filter charge—researchers can extract highly accurate thermodynamic and kinetic binding parameters. The integration of SPR alongside traditional radioligand binding ensures that drug development professionals can select candidates based not just on equilibrium affinity, but on the kinetic residence time that ultimately drives clinical efficacy.

References

  • Oh, S., et al. "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities." ACS Medicinal Chemistry Letters, 2021. URL:[Link]

  • "US7297796B2 - Sulfamoyl benzamide derivatives and methods of their use." Google Patents, 2007.
  • "EP3666274A1 - CARBOXAMIDE DERIVATIVES AND USE THEREOF." European Patent Office, 2020.

Sources

Foundational

Toxicity and early safety profiling of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide

An In-Depth Technical Guide A Framework for the Early Safety and Toxicity Profiling of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide Executive Summary The journey of a novel chemical entity (NCE) from discovery to clin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide A Framework for the Early Safety and Toxicity Profiling of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide

Executive Summary

The journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. Early and systematic safety profiling is therefore not a perfunctory step but a strategic imperative that de-risks development programs and conserves resources.[1][2][3] This guide provides a comprehensive framework for the toxicity and early safety assessment of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide , a molecule belonging to the piperidine-3-carboxamide class. This chemical scaffold is of significant interest, with derivatives showing potential as anti-melanoma and anti-osteoporosis agents.[4][5][6][7] Lacking extensive public safety data for this specific compound, this document outlines a prospective, tiered approach, moving from rapid in silico predictions and in vitro mechanistic assays to targeted in vivo studies. Each stage is designed to build a comprehensive safety profile, enabling informed, data-driven decisions throughout the preclinical development process.

Introduction: The Imperative for Proactive Safety Assessment

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as the most common heterocyclic subunit among FDA-approved drugs.[8] Its derivatives, including the piperidine-3-carboxamide family, exhibit a wide range of biological activities.[9][10][11] (3S)-N-(2-methylpropyl)piperidine-3-carboxamide (CAS 1568156-27-3) is an NCE within this class. While related compounds have been investigated for therapeutic benefits, a robust, publicly available safety profile for this specific molecule is absent.

The objective of this guide is to establish a logical, field-proven strategy for characterizing its safety profile. This "fail fast, fail cheap" philosophy involves a multi-tiered approach designed to identify potential safety liabilities at the earliest possible stage.[2] We will progress through computational screening, a battery of in vitro assays to probe for specific toxicity mechanisms, and foundational in vivo studies to understand the compound's effects in a whole-organism context.[12][13] This structured methodology ensures that resources are focused on candidates with the highest probability of success while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[14][15]

Tier 0: In Silico & Physicochemical Profiling

The initial characterization begins before the compound is assayed in biological systems. This tier leverages computational models and fundamental physicochemical measurements to provide a foundational risk assessment.

Causality of Approach

Computational, or in silico, tools use vast datasets of known compound structures and their associated toxicities to predict the liabilities of a new molecule.[16] This provides an immediate, cost-effective filter to flag potential hazards that will require specific experimental investigation in later tiers. Concurrently, understanding the molecule's physical properties is critical, as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, which is inextricably linked to its toxicological behavior.[3]

Recommended Assessments
  • In Silico Toxicity Prediction: Utilize expert rule-based systems (e.g., DEREK Nexus) and statistical-based systems (e.g., Sarah Nexus) to predict key toxicities, including mutagenicity, carcinogenicity, and skin sensitization.

  • Off-Target Profiling: Screen the compound's structure against databases of known safety-relevant protein targets (e.g., kinases, GPCRs, ion channels) to predict potential off-target interactions that could lead to adverse effects.[16] This early assessment helps anticipate risks like cardiotoxicity or CNS side effects.[2]

  • Physicochemical Characterization: Experimentally determine fundamental properties that influence bioavailability and disposition.

PropertyExperimental MethodRationale & Implication
Aqueous Solubility Kinetic or Thermodynamic Solubility AssayPoor solubility can lead to unreliable in vitro data and poor absorption in vivo.
Lipophilicity (LogP/LogD) Shake-flask or HPLC methodHigh lipophilicity can correlate with promiscuous binding, off-target effects, and metabolic instability.[17]
pKa Potentiometric titration or UV-spectroscopyDetermines the charge state of the molecule at physiological pH, affecting solubility, permeability, and target binding.

Tier 1: In Vitro Mechanistic Toxicity Assessment

This tier employs a suite of cell-based assays to provide the first experimental data on the compound's biological effects. These assays are designed to detect common mechanisms of toxicity and are crucial for reducing reliance on animal testing.[1][14][18]

Causality of Approach

The goal is to screen for the most common "show-stopper" toxicities that cause drug candidate failure. By assessing cytotoxicity, genotoxicity, cardiotoxicity, and metabolic liabilities in parallel, we can build a multidimensional view of the compound's cellular impact. A liability in any one of these areas can be sufficient to halt development or trigger a focused chemical modification effort.

Cytotoxicity Profiling

Objective: To determine the concentration at which the compound causes general cell death. This provides a basic therapeutic window relative to its intended biological activity. Recommended Assays:

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[1]

  • Tetrazolium Salt (e.g., MTT) Assay: Measures the metabolic activity of viable cells.[1] Cell Lines: A panel should be used, including liver cells (HepG2), kidney cells (HEK293), and the cell line used for efficacy testing.

  • Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide (e.g., from 0.1 µM to 100 µM) in culture medium. Remove old medium from cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and a positive control for maximum lysis.

  • Incubation: Incubate the plate for 24-48 hours.

  • Assay Execution:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control. Determine the CC₅₀ (50% cytotoxic concentration).

Genotoxicity Assessment

Objective: To assess the potential of the compound to damage genetic material (DNA), a non-negotiable safety risk. Recommended Assays:

  • In Vitro Micronucleus Test: A regulatory-accepted assay that detects both whole-chromosome loss (aneugenicity) and chromosome breakage (clastogenicity) in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[12]

  • Bacterial Reverse Mutation (Ames) Test: Screens for the ability of the compound to cause gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

Cardiovascular Safety: hERG Channel Assay

Objective: To evaluate the compound's potential to block the hERG potassium ion channel, an interaction strongly associated with a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP). This is a critical safety checkpoint mandated by regulatory agencies.[19] Recommended Method:

  • Automated Patch Clamp Electrophysiology: This high-throughput method directly measures the flow of ions through the hERG channel in cells overexpressing the channel (e.g., HEK293 cells) and determines the IC₅₀ of the compound.

Metabolic and Hepatotoxicity Screening

Objective: To identify liabilities related to drug metabolism and liver toxicity. Recommended Assays:

  • Cytochrome P450 (CYP) Inhibition: Assess the compound's ability to inhibit major CYP enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) using a fluorescence-based assay with human liver microsomes. Inhibition can lead to dangerous drug-drug interactions.

  • Mitochondrial Toxicity Assay: Use a probe like JC-1 or TMRM in HepG2 cells to measure changes in mitochondrial membrane potential, an early indicator of cellular stress and a common mechanism of drug-induced liver injury.[12]

Diagram 1: In Vitro Safety Assessment Workflow This diagram illustrates the parallel and tiered nature of the in vitro screening cascade.

G cluster_tier1 Tier 1: In Vitro Safety Assessment cluster_cyto Cytotoxicity cluster_geno Genotoxicity cluster_cardio Cardiotoxicity cluster_met Metabolic Liability cluster_decision Risk Assessment & Decision Compound (3S)-N-(2-methylpropyl)piperidine-3-carboxamide Cytotox LDH & MTT Assays (HepG2, HEK293) Compound->Cytotox Genotox In Vitro Micronucleus (CHO or TK6 cells) Compound->Genotox Cardio hERG Patch Clamp (HEK-hERG cells) Compound->Cardio MetTox CYP Inhibition Panel Mitochondrial Toxicity Compound->MetTox Decision Synthesize Data CC50, Genotox Positive?, hERG IC50 Proceed to In Vivo? Cytotox->Decision Genotox->Decision Cardio->Decision MetTox->Decision

Caption: A parallel workflow for core in vitro safety profiling.

Tier 2: In Vivo Safety & Tolerability Studies

Following a favorable in vitro profile, the compound must be evaluated in a whole-organism system.[13][20] These studies provide crucial information on the compound's integrated effects, including its pharmacokinetic/pharmacodynamic (PK/PD) relationship and potential target organs of toxicity.[21]

Causality of Approach

In vivo testing is considered the gold standard for toxicology because it replicates the complex interactions between a drug and a living system.[13] An acute, high-dose study is performed first to define the upper limits of tolerability and guide dose selection for subsequent studies. This is followed by a short-term, repeat-dose study to mimic a therapeutic dosing regimen and uncover toxicities that may only appear after sustained exposure. These studies are typically non-GLP (Good Laboratory Practice) at this early stage but provide the foundational data needed to justify further investment.[19][21]

Acute Toxicity / Dose-Range Finding (DRF) Study

Objective: To determine the maximum tolerated dose (MTD) and identify acute signs of toxicity. Species: Mouse or Rat (one species is sufficient). Design: A single administration of the compound via the intended clinical route (e.g., oral gavage, intravenous) at escalating dose levels to small groups of animals (e.g., n=2-3 per group). Animals are observed for 7-14 days.

7-Day Repeat-Dose Toxicity Study

Objective: To evaluate the toxicological effects of repeated administration, identify potential target organs, and assess the reversibility of any findings. This study is critical for enabling longer-term efficacy studies.

  • Animal Model: Use Sprague-Dawley or Wistar rats (e.g., 10/sex/group).

  • Dose Selection: Based on the DRF study, select three dose levels: a high dose expected to produce some toxicity but not mortality, a low dose with no expected effects, and an intermediate dose. Include a vehicle control group.

  • Administration: Dose animals once daily for 7 consecutive days via the intended route.

  • In-Life Observations:

    • Clinical Signs: Record observations twice daily (e.g., changes in posture, activity, respiration).

    • Body Weights: Measure daily.

    • Food Consumption: Measure daily.

  • Terminal Procedures (Day 8):

    • Blood Collection: Collect blood for hematology (e.g., CBC) and clinical chemistry (e.g., liver enzymes, kidney function markers).

    • Necropsy: Perform a full gross pathological examination of all animals.

    • Organ Weights: Weigh key organs (liver, kidneys, spleen, brain, heart, etc.).

    • Histopathology: Preserve a comprehensive set of tissues in formalin for microscopic examination by a veterinary pathologist. This is critical for identifying target organs of toxicity.[13]

  • Recovery Group (Optional but Recommended): Include a satellite group at the high dose and vehicle control that is monitored for an additional 14 days post-dosing to assess the reversibility of any observed toxicities.

ParameterEndpoints MeasuredPurpose
Clinical Observations Morbidity, mortality, behavioral changesAssess overall tolerability and CNS effects
Body/Organ Weights Daily body weight, terminal organ weightsSensitive indicators of systemic toxicity
Clinical Pathology Hematology, serum chemistryEvaluate effects on blood cells, liver, and kidney function
Histopathology Microscopic examination of ~40 tissuesIdentify target organs and characterize toxic lesions

Integrated Risk Assessment and Decision Making

No single data point determines a compound's fate. The power of this tiered approach lies in the integration of all data to form a holistic safety profile.

Causality of Approach

The final step is to synthesize the in silico, in vitro, and in vivo findings. This allows for a weight-of-evidence assessment. For example, a weak in vitro hERG signal might be considered low risk if in vivo cardiovascular parameters in the rodent study are clean and there is a large margin between the hERG IC₅₀ and the expected therapeutic exposure. Conversely, a genotoxicity signal is almost always a hard stop. This integrated view allows the project team to make a rational, evidence-based decision: terminate the compound, proceed as is, or redesign the molecule to mitigate a specific liability.

Diagram 2: Integrated Safety Assessment & Decision Framework This diagram shows how data from each tier informs the go/no-go decision for progressing a compound toward IND-enabling studies.

G cluster_0 Tier 0: In Silico cluster_1 Tier 1: In Vitro cluster_2 Tier 2: In Vivo cluster_3 Decision Point InSilico Computational & Physicochemical Profile InVitro Cytotox, Genotox, hERG, Metabolic Assays InSilico->InVitro Flags Liabilities InVivo 7-Day Rodent Toxicity Study InVitro->InVivo Favorable Profile? Decision Go / No-Go Decision for Lead Optimization InVitro->Decision Hard Stop (e.g. Genotox) InVivo->Decision Acceptable MTD & Target Organ Profile?

Caption: A tiered decision-making framework for early safety assessment.

Conclusion

The framework presented here provides a robust, efficient, and scientifically rigorous pathway for the early safety and toxicity profiling of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide. By systematically integrating computational, in vitro, and in vivo methodologies, this approach enables the early identification of potential risks, ensuring that only the most promising and safest candidates advance in the drug development pipeline. This strategy not only aligns with modern regulatory expectations but also embodies the core principles of responsible and efficient pharmaceutical research.

References

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from [Link]

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  • IT Medical Team. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Tukovic, B., et al. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Retrieved from [Link]

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  • Co-Labb. (2025, May 16). Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. Retrieved from [Link]

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  • Eurofins Discovery. (n.d.). Why Early Safety Profiling Matters: Visualizing Risk Before It Reaches the Clinic. Retrieved from [Link]

  • European Medicines Agency. (1997, September 30). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. Retrieved from [Link]

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  • BioAgilytix. (n.d.). S 6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (2024, August 24). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

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  • Arabian Journal of Chemistry. (2024, April 22). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Retrieved from [Link]

  • PubChem. (n.d.). 3-N-(2-methylpropyl)piperidine-1,3-dicarboxamide. Retrieved from [Link]

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  • ACS Publications. (2021, March 22). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities | ACS Medicinal Chemistry Letters. Retrieved from [Link]

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Exploratory

Identification of Major Metabolites for (3S)-N-(2-methylpropyl)piperidine-3-carboxamide: An Integrated Strategy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The characterization of metabolic pathways is a cornerstone of modern drug development, essential for understanding a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of metabolic pathways is a cornerstone of modern drug development, essential for understanding a compound's pharmacokinetics, efficacy, and safety profile. This guide provides a comprehensive, in-depth framework for the identification of major metabolites of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide, a molecule featuring a chiral piperidine ring, a stable carboxamide linkage, and an N-alkyl substituent. We will move beyond a simple listing of procedures to explain the scientific rationale behind an integrated strategy that combines in silico prediction with robust in vitro experimental models and advanced bioanalytical techniques. This document is designed to equip researchers and drug development professionals with the technical knowledge and practical insights required to confidently elucidate metabolic fate, anticipate potential safety liabilities, and satisfy regulatory expectations.

The Strategic Imperative: Why Metabolite Identification is Critical

Before embarking on any experimental work, it is crucial to understand the "why." The metabolic transformation of a parent drug can yield molecules with vastly different properties.[1] Metabolites may be inactive, possess their own pharmacological activity, or exhibit toxicity.[1] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established clear guidelines, often referred to as "Metabolites in Safety Testing" (MIST), which mandate the safety assessment of any metabolite that constitutes a significant portion (typically >10%) of the total drug-related exposure in humans.[2][3] Therefore, a proactive and thorough identification of metabolic pathways is not merely a scientific exercise but a critical-path activity in advancing a drug candidate.

The structure of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide presents several potential "metabolic soft spots" that require systematic investigation:

  • The Piperidine Ring: Alicyclic amines are common substrates for Cytochrome P450 (CYP) enzymes, leading to various oxidative transformations.[4]

  • The N-(2-methylpropyl) Group: N-dealkylation is a primary metabolic route for many N-substituted compounds, often mediated by CYP3A4.[5][6]

  • The Carboxamide Linkage: While generally more stable than esters, amide bonds can undergo enzymatic hydrolysis.

Our approach is a multi-pillar strategy designed for maximum efficiency and scientific rigor, moving logically from prediction to confirmation.

cluster_0 Phase 1: Prediction cluster_1 Phase 2: Generation & Confirmation cluster_2 Phase 3: Analysis & Elucidation cluster_3 Phase 4: Assessment InSilico In Silico Prediction (e.g., BioTransformer, SyGMa) Generate suspect list of potential metabolites. InVitro In Vitro Metabolism (Liver Microsomes, Hepatocytes) Generate actual metabolites. InSilico->InVitro Guides experimental design LCMS LC-MS/MS Analysis Detect, quantify, and fragment metabolites. InVitro->LCMS Provides samples for analysis InVivo In Vivo Studies (Optional Early Phase) Confirm metabolites in a biological system. InVivo->LCMS Provides samples for analysis HRMS HRMS & Structure Elucidation Determine elemental composition and confirm structure. LCMS->HRMS Provides candidates for elucidation Regulatory Regulatory Assessment (MIST) Evaluate need for metabolite safety studies. HRMS->Regulatory Provides definitive structures

Figure 1: High-Level Metabolite Identification Workflow.

Pillar I: In Silico Prediction – Building the Hypothesis

The most efficient experimental work begins with a strong hypothesis. Modern in silico tools leverage vast databases of metabolic reactions and sophisticated algorithms to predict the likely biotransformations a molecule will undergo.[7] This allows us to create a "suspect screening list" of potential metabolites, complete with their predicted mass shifts, which is invaluable for guiding the subsequent analytical analysis.[8]

For (3S)-N-(2-methylpropyl)piperidine-3-carboxamide, we can anticipate several primary metabolic pathways.

Figure 2: Predicted Metabolic Pathways for the Target Compound.

Commonly Used In Silico Tools:

  • BioTransformer 3.0: A versatile tool that predicts both Phase I and Phase II metabolism.[9]

  • SyGMa (Systematic Generation of potential Metabolites): A rule-based software that applies a comprehensive set of biotransformation rules.[10]

  • GLORYx: Integrates site of metabolism prediction with rule-based biotransformation generation.[10]

Predicted Biotransformation Description Mass Shift (Da) Likely Enzymes
Hydroxylation Addition of a hydroxyl (-OH) group, commonly on the piperidine ring or the isobutyl group.+15.99CYP450 family
N-Dealkylation Cleavage of the N-isobutyl group, leaving a secondary amine on the piperidine nitrogen.-56.09CYP450 (esp. CYP3A4)
Oxidation (Lactam formation) Oxidation of a carbon alpha to the piperidine nitrogen to form a carbonyl group.+13.98CYP450 family
Amide Hydrolysis Cleavage of the carboxamide bond to form piperidine-3-carboxylic acid and isobutylamine.+1.01Amidases
Glucuronidation (Phase II) Conjugation of a glucuronic acid moiety to a hydroxylated metabolite.+176.03UGTs
Sulfation (Phase II) Conjugation of a sulfate group to a hydroxylated metabolite.+79.96SULTs

Pillar II: In Vitro Experimental Models – Generating the Metabolites

With our predictive map in hand, we proceed to generate metabolites in a controlled laboratory setting. The choice of the in vitro system is critical, as different systems offer varying levels of metabolic capability.

Human Liver Microsomes (HLM): The Phase I Workhorse

Causality: We begin with HLMs because they are subcellular fractions enriched with the most important family of Phase I drug-metabolizing enzymes, the Cytochrome P450s (CYPs).[11][12] This system is excellent for identifying oxidative metabolites and determining a compound's intrinsic clearance, a measure of its metabolic stability.

Experimental Protocol: HLM Stability and Metabolite ID

  • Preparation:

    • Thaw pooled Human Liver Microsomes (e.g., from BioIVT) at 37°C.[13]

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH solution in buffer (this is the essential cofactor for CYP activity).[14]

    • Prepare a 1 mM stock solution of the test compound, (3S)-N-(2-methylpropyl)piperidine-3-carboxamide, in a suitable organic solvent (e.g., DMSO).

  • Incubation Setup (per time point):

    • In a microcentrifuge tube, combine the reagents to achieve the following final concentrations in a 200 µL reaction volume:

      • Phosphate Buffer: to final volume

      • Liver Microsomes: 0.5 mg/mL protein[11]

      • Test Compound: 1 µM

    • Prepare parallel control incubations:

      • No-Cofactor Control: Replace NADPH solution with buffer to confirm metabolism is NADPH-dependent.

      • Time-Zero Control: Will be stopped immediately after adding the final reagent.

  • Reaction:

    • Pre-incubate the microsome/compound/buffer mixture at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding the NADPH solution.

    • Incubate at 37°C with gentle agitation. Collect samples at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Termination:

    • Stop the reaction at each time point by adding 400 µL of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound). This precipitates the proteins and quenches the enzymatic activity.

    • Vortex vigorously and centrifuge at >3000 x g for 10 minutes to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.

cluster_0 Preparation cluster_1 Incubation (37°C) cluster_2 Termination & Processing Prep1 Thaw Microsomes & Prepare Buffers Inc1 Combine Microsomes, Buffer, & Compound Prep1->Inc1 Prep2 Prepare NADPH (Cofactor) Inc3 Initiate with NADPH Prep2->Inc3 Prep3 Prepare Test Compound Stock Solution Prep3->Inc1 Inc2 Pre-incubate 5 min Inc1->Inc2 Inc2->Inc3 Inc4 Incubate for Time Course (0, 5, 15, 30, 45 min) Inc3->Inc4 Term1 Stop with Acetonitrile (+ Internal Standard) Inc4->Term1 At each time point Term2 Vortex & Centrifuge Term1->Term2 Term3 Transfer Supernatant Term2->Term3 Analysis Analyze by LC-MS/MS Term3->Analysis

Figure 3: Detailed Workflow for the Liver Microsome Assay.
Cryopreserved Human Hepatocytes: The "Gold Standard" In Vitro System

Causality: While HLMs are excellent for Phase I, they lack the cytosolic enzymes required for Phase II conjugation reactions (e.g., glucuronidation, sulfation).[15] Cryopreserved hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II enzymes, providing a more comprehensive and physiologically relevant picture of a drug's metabolism.[16]

Experimental Protocol: Hepatocyte Stability and Metabolite ID

The protocol is similar to the HLM assay but with key differences in handling and setup.

  • Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like trypan blue exclusion. Adjust cell density to a final concentration of 0.5-1.0 million viable cells/mL.[15]

    • Prepare a stock solution of the test compound.

  • Incubation:

    • In a suspension culture plate, add the hepatocyte suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • Collect aliquots of the cell suspension at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination & Sample Analysis:

    • Termination and processing steps are identical to the HLM protocol: quench with ice-cold acetonitrile containing an internal standard, centrifuge, and analyze the supernatant.

Pillar III: Bioanalysis & Structure Elucidation – Identifying the Unknowns

This is where the predicted and generated data converge. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the definitive tool for this work, offering the sensitivity to detect low-level metabolites and the specificity to elucidate their structures.[17][18]

The Analytical Strategy
  • Chromatographic Separation (LC): The LC system separates the parent drug from its metabolites and endogenous matrix components before they enter the mass spectrometer. A reversed-phase C18 column is typically a good starting point.

  • High-Resolution Mass Spectrometry (HRMS): Using an instrument like an Orbitrap or Q-TOF is crucial. HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the confident determination of the elemental formula of a metabolite.[19] For example, an observed mass shift of +15.9949 Da strongly indicates the addition of one oxygen atom (hydroxylation).

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer isolates a metabolite ion and fragments it, producing a characteristic fragmentation pattern. By comparing the MS/MS spectrum of a metabolite to that of the parent drug, we can pinpoint the location of the metabolic modification.[20] For instance, if a fragment corresponding to the isobutyl group is unchanged but a fragment containing the piperidine ring shows a +16 Da shift, the hydroxylation must have occurred on the piperidine ring.

Data Analysis Workflow
  • Metabolite Prediction List: Use the in silico predictions to generate a list of expected metabolite masses.

  • Extracted Ion Chromatograms (XICs): Search the HRMS data for the exact masses of the predicted metabolites. The presence of a chromatographic peak at the expected mass is strong evidence for the metabolite's existence.

  • Fragmentation Analysis: Compare the MS/MS spectrum of the parent drug with the MS/MS spectrum of the putative metabolite. Identify common fragments and fragments that have shifted in mass. This "fragment genealogy" is the key to localizing the site of metabolism.

  • Structure Confirmation: For novel or particularly significant metabolites, especially those that are difficult to distinguish by MS alone (e.g., isomers), definitive structure elucidation may require isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[17]

Conclusion: An Integrated and Authoritative Approach

The identification of major metabolites for (3S)-N-(2-methylpropyl)piperidine-3-carboxamide is a systematic process grounded in scientific principles and regulatory necessity. By seamlessly integrating in silico predictions to build a hypothesis, employing robust in vitro systems like liver microsomes and hepatocytes to generate metabolites, and leveraging the power of high-resolution LC-MS/MS for detection and structural elucidation, researchers can build a comprehensive metabolic map. This structured, evidence-based approach not only provides a deep understanding of the compound's disposition but also ensures that critical safety and efficacy questions are addressed early in the drug development lifecycle, ultimately de-risking the path to clinical success.

References

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  • PubMed. (2007, May 15). Analytical strategies for identifying drug metabolites. Available at: [Link]

  • ACS Publications. (2026, February 12).
  • PubMed. (1991, July-August). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Available at: [Link]

  • Oxford Academic. (2024, July 31). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Available at: [Link]

  • PMC. (2022, May 10). BioTransformer 3.0—a web server for accurately predicting metabolic transformation products. Available at: [Link]

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  • ACS Publications. (2004, April 10). Conversion of the 2,2,6,6-Tetramethylpiperidine Moiety to a 2,2-Dimethylpyrrolidine by Cytochrome P450: Evidence for a Mechanism Involving Nitroxide Radicals and Heme Iron.
  • Vertex AI Search. (2012, December 18). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples.
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  • Vertex AI Search. Navigating new regulatory guidelines for drug metabolism studies.
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  • PubMed. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • MDPI. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

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  • Creative Bioarray. Microsomal Binding Assay. Available at: [Link]

  • European Bioanalysis Forum. Metabolite quantification recommendation - fit for purpose. Available at: [Link]

  • FDA. (2020, April 30). Safety Testing of Drug Metabolites.
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  • PubMed. (2017, July 15). Metabolic pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside and its effects on cellular energetics.
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  • Vertex AI Search. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5.
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Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for (3S)-N-(2-methylpropyl)piperidine-3-carboxamide

Introduction and Mechanistic Rationale The compound (3S)-N-(2-methylpropyl)piperidine-3-carboxamide (CAS: 1568156-27-3)[1] is a chiral secondary amine featuring a piperidine ring and an isobutyl-substituted carboxamide g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound (3S)-N-(2-methylpropyl)piperidine-3-carboxamide (CAS: 1568156-27-3)[1] is a chiral secondary amine featuring a piperidine ring and an isobutyl-substituted carboxamide group. Piperidine-3-carboxamide derivatives are frequently utilized as key pharmacophores or intermediates in drug discovery, notably in the development of cathepsin K inhibitors for osteoporosis[2][3] and allosteric inhibitors of inducible Hsp70 (e.g., HS-72)[4].

Chromatographic Challenges

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents specific physicochemical challenges:

  • Secondary Silanol Interactions : The basic secondary amine in the piperidine ring (pKa ~10-11) is fully protonated at neutral or acidic pH. This leads to severe peak tailing on standard silica-based stationary phases due to ion-exchange interactions with residual, negatively charged silanol groups.

  • Chiral Integrity : As a specific (3S) enantiomer, assessing enantiomeric purity requires either a Chiral Stationary Phase (CSP) or a highly controlled achiral environment to monitor diastereomeric impurities if derivatized.

  • Lack of Strong Chromophores : The molecule lacks extended conjugated aromatic systems, meaning UV detection at standard wavelengths (e.g., 254 nm) will be extremely weak. Low-wavelength UV detection (205–215 nm) or Charged Aerosol Detection (CAD) is required.

This application note details a systematic, self-validating protocol for developing a reversed-phase HPLC (RP-HPLC) method optimized for the assay and related substances of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide.

Method Development Workflow

To systematically address the basicity and weak UV absorbance of the analyte, the method development follows a Quality by Design (QbD) approach.

HPLC_Workflow Start Define Analytical Target Profile (Assay & Purity) ColSelect Stationary Phase Selection (End-capped C18 or Hybrid Silica) Start->ColSelect pHSelect Mobile Phase pH Optimization (pH > 10.5 or pH < 2.5) ColSelect->pHSelect Detector Detector Selection (UV 210 nm or CAD/ELSD) pHSelect->Detector Gradient Gradient & Temperature Tuning (Reduce Tailing, Enhance Resolution) Detector->Gradient Validation Method Validation (ICH Q2 Guidelines) Gradient->Validation

Figure 1: Systematic HPLC method development workflow for basic piperidine derivatives.

Experimental Protocol and Causality

Stationary Phase and Mobile Phase Selection

For basic amines like piperidine-3-carboxamides, two primary strategies exist to mitigate silanol interactions:

  • High pH Strategy (Preferred) : Operating at a pH above the amine's pKa (e.g., pH 11) ensures the molecule is predominantly in its neutral (free base) form. This eliminates ion-exchange interactions and increases retention on reversed-phase columns. This requires a high-pH tolerant hybrid silica column (e.g., Waters XBridge C18).

  • Low pH Strategy : Operating at pH < 2.5 fully protonates the amine, but also protonates residual silanols (neutralizing them). An ion-pairing reagent (e.g., trifluoroacetic acid, TFA) is often added to form a neutral complex with the amine.

Decision : We utilize a low-pH strategy with TFA (0.1%) as it provides excellent peak shape for piperidine derivatives and is compatible with low-wavelength UV detection[5].

Step-by-Step Chromatographic Protocol

Step 1: Preparation of Mobile Phases

  • Mobile Phase A (Aqueous) : Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. Causality: TFA acts as an ion-pairing agent, masking the basic piperidine nitrogen and preventing tailing.

  • Mobile Phase B (Organic) : Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Step 2: Sample Preparation

  • Weigh exactly 10.0 mg of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide reference standard.

  • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 80:20 v/v) to create a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Instrument Setup and Gradient Elution Set up the HPLC system with the parameters outlined in Table 1.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 3.5 μm)Highly end-capped, excellent for basic compounds[5].
Mobile Phase A 0.1% TFA in WaterLow pH suppresses silanol ionization; TFA pairs with the amine.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent, UV transparent at low wavelengths.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer, sharpening peaks.
Detection UV at 210 nmThe compound lacks strong chromophores; amide bond absorbs at ~210 nm.
Injection Volume 10 µLBalances sensitivity with column loading capacity.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.01090
17.01090
17.1955
22.0955

System Suitability and Validation Criteria

To ensure the method is a self-validating system, System Suitability Testing (SST) must be performed prior to any sample analysis. For piperidine-3-carboxamide derivatives, peak tailing is the most critical failure mode.

SST ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time (RT) ~7.5 - 8.5 minCheck pump proportioning valve or mobile phase composition.
Tailing Factor (Tf) ≤ 1.5Replace column (silanol activity increased) or verify TFA concentration.
Theoretical Plates (N) ≥ 5000Check for dead volume in tubing; re-equilibrate column.
%RSD of Area (n=6) ≤ 2.0%Check autosampler syringe and needle wash mechanism.

References

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. Available at:[Link]

  • Wang, Y., et al. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at:[Link]

  • ChemSrc. (2025). CAS#:1568156-27-3 | (3S)-N-(2-methylpropyl)piperidine-3-carboxamide. Available at:[Link]

  • Beilstein Journals. Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. Available at:[Link]

Sources

Application

Application Notes and Protocols: NMR Spectroscopy Characterization of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide

Abstract This document provides a comprehensive guide to the structural elucidation of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the structural elucidation of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide emphasizes not only the procedural steps but also the underlying scientific principles that govern the experimental choices. By integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques, a complete and unambiguous assignment of the molecular structure is achieved. This self-validating approach ensures the trustworthiness and accuracy of the results.

Introduction

(3S)-N-(2-methylpropyl)piperidine-3-carboxamide is a chiral synthetic compound with potential applications in medicinal chemistry. The precise characterization of its three-dimensional structure is paramount for understanding its biological activity and for quality control during synthesis. NMR spectroscopy stands as a powerful, non-destructive analytical technique for the detailed structural analysis of organic molecules in solution.[1][2] This application note will guide the user through the necessary steps to acquire and interpret the NMR data for this specific molecule, ensuring a high degree of confidence in the structural assignment.

Molecular Structure of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide:

Caption: Molecular structure of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. A homogeneous solution free of particulate matter is crucial for achieving high-resolution spectra.[3]

Materials:

  • (3S)-N-(2-methylpropyl)piperidine-3-carboxamide (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[4][5]

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes[3][6]

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipette

  • Vortex mixer

Protocol:

  • Weigh 5-10 mg of the compound for routine ¹H NMR or 20-50 mg for ¹³C and 2D NMR experiments.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small, clean vial.[3][4] The use of deuterated solvents is essential for the spectrometer's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[6]

  • Ensure complete dissolution of the sample. Gentle vortexing or warming may be applied if necessary.

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Add a small amount of an internal reference standard, such as TMS, to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Carefully transfer the solution into a clean, unscratched 5 mm NMR tube to a height of about 4-5 cm.[3]

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')

  • Spectral Width: 200-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Temperature: 298 K

2D COSY (Correlation Spectroscopy) Acquisition:

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf')

  • Spectral Width (F1 and F2): 12-16 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-4

2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.2')

  • Spectral Width (F2 - ¹H): 12-16 ppm

  • Spectral Width (F1 - ¹³C): 160-200 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 4-8

Spectral Analysis and Interpretation

The following sections detail the expected NMR signals and their assignments based on the known structure of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[2]

Expected Chemical Shifts and Multiplicities:

Proton(s)Expected Chemical Shift (ppm)MultiplicityCoupling to
NH (Amide)7.5 - 8.5Broad singlet / TripletC10-H₂
NH (Piperidine)1.5 - 3.0Broad singlet-
C2-H₂, C6-H₂ (Piperidine, axial & equatorial)2.5 - 3.5MultipletsEach other, adjacent CH₂
C3-H (Piperidine)2.0 - 2.8MultipletC2-H₂, C4-H₂
C4-H₂, C5-H₂ (Piperidine, axial & equatorial)1.2 - 2.0MultipletsEach other, adjacent CH/CH₂
C10-H₂ (Isobutyl)3.0 - 3.3Doublet of doublets / TripletNH, C11-H
C11-H (Isobutyl)1.7 - 2.1Multiplet (nonet)C10-H₂, C12-H₃, C13-H₃
C12-H₃, C13-H₃ (Isobutyl)0.8 - 1.0DoubletC11-H

Causality behind Chemical Shifts:

  • The amide NH proton is expected to be significantly downfield due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.

  • The protons on C2 and C6 of the piperidine ring are adjacent to the electron-withdrawing nitrogen atom, causing them to resonate at a lower field compared to the other piperidine ring protons.[7]

  • The isobutyl group protons will show characteristic splitting patterns. The two methyl groups (C12 and C13) are diastereotopic and may appear as two distinct doublets, though they are often observed as a single doublet.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[8] Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.[8]

Expected Chemical Shifts:

CarbonExpected Chemical Shift (ppm)
C7 (Carbonyl)170 - 175
C2, C6 (Piperidine)45 - 55
C3 (Piperidine)40 - 50
C4, C5 (Piperidine)20 - 30
C10 (Isobutyl)45 - 55
C11 (Isobutyl)25 - 35
C12, C13 (Isobutyl)18 - 25

Causality behind Chemical Shifts:

  • The carbonyl carbon (C7) is the most deshielded carbon due to the strong electron-withdrawing effect of the double-bonded oxygen atom, placing its signal at the downfield end of the spectrum.[9][10][11]

  • The carbons adjacent to the nitrogen atom in the piperidine ring (C2 and C6) are deshielded relative to the other ring carbons.

  • The aliphatic carbons of the piperidine ring and the isobutyl group appear in the upfield region of the spectrum.

2D NMR Analysis: COSY and HSQC

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing correlations between nuclei.[12][13]

COSY (¹H-¹H Correlation Spectroscopy): The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.[14] This is instrumental in identifying adjacent protons within the piperidine ring and the isobutyl side chain.

Caption: Expected COSY correlations for the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[14][15] This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HSQC_Correlations cluster_H ¹H Signals cluster_C ¹³C Signals H2 C2-H₂ C2 C2 H2->C2 H3 C3-H C3 C3 H3->C3 H4 C4-H₂ C4 C4 H4->C4 H5 C5-H₂ C5 C5 H5->C5 H6 C6-H₂ C6 C6 H6->C6 H10 C10-H₂ C10 C10 H10->C10 H11 C11-H C11 C11 H11->C11 H12_13 C12/13-H₃ C12_13 C12/13 H12_13->C12_13

Caption: Expected HSQC correlations showing direct H-C attachments.

Data Summary

The following table summarizes the expected NMR data for (3S)-N-(2-methylpropyl)piperidine-3-carboxamide.

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY Correlations
Piperidine Ring
N1-H1.5 - 3.0-C2-H₂, C6-H₂
C22.5 - 3.545 - 55C3-H
C32.0 - 2.840 - 50C2-H₂, C4-H₂
C41.2 - 2.020 - 30C3-H, C5-H₂
C51.2 - 2.020 - 30C4-H₂, C6-H₂
C62.5 - 3.545 - 55C5-H₂, N1-H
Carboxamide Moiety
C7 (C=O)-170 - 175-
N9-H7.5 - 8.5-C10-H₂
Isobutyl Group
C103.0 - 3.345 - 55N9-H, C11-H
C111.7 - 2.125 - 35C10-H₂, C12/13-H₃
C12/C130.8 - 1.018 - 25C11-H

Conclusion

By following the detailed protocols and applying the principles of spectral interpretation outlined in this application note, researchers can confidently characterize the structure of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide. The synergistic use of ¹H, ¹³C, COSY, and HSQC NMR experiments provides a robust and self-validating methodology for the structural elucidation of this and similar small organic molecules. This comprehensive approach ensures the high level of scientific integrity required in research and drug development.

References

  • Small molecule NMR sample preparation. (2023, August 29).
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.
  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. (2026, March 11). Prezi.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC.
  • 2D- NMR what is the different between COSY and HSQC?? (2019, October 15). ResearchGate.
  • NMR Sample Preparation. NMR Spectroscopy.
  • Learn DEPT-135, COSY & HSQC NMR in 10 Minutes | 2D NMR Problem Solving for Beginners. (2026, March 22). YouTube.
  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. JEOL.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014, August 6). ACS Publications.
  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. American Chemical Society.
  • NMR spectroscopy of small molecules in solution. (2024, November 15). Nuclear Magnetic ResonanceVolume 50 | Books Gateway.
  • Theoretical parameters for the seven protons on the piperidine ring. ResearchGate.
  • All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. (2020, June 3). PMC.
  • NMR Techniques in Organic Chemistry: a quick guide.
  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. (2006, November 3). The Journal of Organic Chemistry - ACS Publications.
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • nuclear magnetic resonance - spectroscopy. (2023, May 13).
  • 13C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps.
  • chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 8). YouTube.
  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024, April 16).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Science Publishing.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC.
  • C NMR Spectroscopy.
  • Piperidines ESI-revised3. The Royal Society of Chemistry.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC.
  • NMR Coupling Constants. Chemical Instrumentation Facility.
  • (E)-3-(3,4-Di-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyloxy)phenyl) Acrylic Acid. (2026, April 1). MDPI.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

Sources

Method

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways for (3S)-N-(2-methylpropyl)piperidine-3-carboxamide

Analytical Significance & Introduction (3S)-N-(2-methylpropyl)piperidine-3-carboxamide is a highly specific aliphatic heterocyclic compound. Piperidine-3-carboxamide derivatives serve as critical structural motifs in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Significance & Introduction

(3S)-N-(2-methylpropyl)piperidine-3-carboxamide is a highly specific aliphatic heterocyclic compound. Piperidine-3-carboxamide derivatives serve as critical structural motifs in modern drug discovery, frequently utilized as core scaffolds in Janus kinase (JAK) inhibitors and senescence-inducing antineoplastic agents[1][2]. During pharmacokinetic (PK) profiling and metabolite identification, understanding the exact gas-phase dissociation chemistry of this molecule is paramount.

This application note provides a comprehensive, mechanistically grounded guide to the Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS) fragmentation pathways of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide, coupled with a self-validating experimental protocol designed for high-resolution mass spectrometers (HRMS).

Physicochemical Profiling & Ionization Dynamics

Before analyzing fragmentation, it is necessary to establish the exact mass and ionization behavior of the intact molecule. In positive-ion mode ESI (ESI+), the molecule undergoes protonation to form the [M+H]+ precursor ion.

Causality of Ionization: The molecule contains two nitrogen atoms: the secondary amine of the piperidine ring and the secondary amide nitrogen. Protonation occurs preferentially at the piperidine nitrogen due to its significantly higher localized proton affinity. The lone pair on the carboxamide nitrogen is delocalized through resonance with the adjacent carbonyl oxygen, rendering it far less basic. However, as established in studies of piperidine-based tags, gas-phase proton mobilization from the ring nitrogen to the amide oxygen is a critical prerequisite for subsequent charge-directed cleavage during collision-induced dissociation[3].

Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical Relevance
Molecular Formula C10​H20​N2​O Determines isotopic distribution pattern.
Monoisotopic Mass 184.1576 DaBaseline for mass defect calculations.
Precursor Ion [M+H]+ 185.1654 DaTarget m/z for quadrupole isolation (Q1).
LogP (Estimated) 1.2 - 1.5Dictates reverse-phase LC retention time.

Mechanistic Fragmentation Pathways

Upon isolation and activation via Higher-energy C-trap Dissociation (HCD), the protonated precursor ( m/z 185.165) undergoes several distinct, structurally informative bond cleavages.

  • Pathway A: Amide N-CO Cleavage (Acylium Ion Formation) The most diagnostic fragmentation of aliphatic amides is the cleavage of the N-CO bond[4]. Following proton mobilization to the amide oxygen, the C-N bond weakens. Heterolytic cleavage results in the neutral loss of the isobutylamine moiety (73.089 Da), leaving the charge on the piperidine ring to form a highly stable piperidine-3-carbonyl acylium ion at m/z 112.076 .

  • Pathway B: Decarbonylation & Ring Dynamics The acylium ion generated in Pathway A is highly reactive. It rapidly undergoes decarbonylation—a neutral loss of carbon monoxide (28.010 Da)—to yield a tetrahydropyridinium cation at m/z 84.081 . This secondary fragmentation is a hallmark of piperidine derivative dissociation[5].

  • Pathway C: Charge Retention on the Alkyl Amine Alternatively, during the N-CO bond cleavage, the charge can be retained on the departing isobutylamine fragment rather than the piperidine ring. This yields an isobutylammonium product ion at m/z 74.097 .

  • Pathway D: Alkyl Chain Cleavage A minor but observable pathway involves the loss of the isobutyl chain via an inductive cleavage or McLafferty-like rearrangement, resulting in the neutral loss of isobutene (56.063 Da) and yielding a dealkylated amide fragment at m/z 129.102 .

Fragmentation Pathway Visualization

MS_Pathway M Precursor Ion [M+H]+ m/z 185.165 C10H21N2O+ F1 Acylium Ion m/z 112.076 C6H10NO+ M->F1 N-CO Cleavage - C4H11N (73 Da) F3 Isobutylammonium m/z 74.097 C4H12N+ M->F3 Charge Retention - C6H9NO (111 Da) F4 Dealkylated Amide m/z 129.102 C6H13N2O+ M->F4 Alkyl Cleavage - C4H8 (56 Da) F2 Tetrahydropyridinium m/z 84.081 C5H10N+ F1->F2 Decarbonylation - CO (28 Da)

Figure 1: ESI-MS/MS fragmentation pathways of protonated (3S)-N-(2-methylpropyl)piperidine-3-carboxamide.

Table 2: Quantitative HRMS Fragment Ion Summary
Precursor / ProductExact m/zElemental FormulaNeutral Loss (Da)Structural Assignment
Precursor 185.1654 C10​H21​N2​O+ N/AProtonated intact molecule
Product Ion 1 112.0762 C6​H10​NO+ 73.0892Piperidine-3-carbonyl cation
Product Ion 2 84.0813 C5​H10​N+ 101.0841Tetrahydropyridinium cation
Product Ion 3 74.0970 C4​H12​N+ 111.0684Isobutylammonium cation
Product Ion 4 129.1028 C6​H13​N2​O+ 56.0626Loss of isobutene

Optimized LC-MS/MS Analytical Protocol

To ensure reproducibility and high mass accuracy, the following protocol utilizes Ultra-High Performance Liquid Chromatography coupled to a Quadrupole-Orbitrap (or equivalent HRMS) system.

System Suitability & Self-Validation (Crucial Step)

Causality: A protocol must prove its own reliability before sample acquisition.

  • Blank Injection: Run a 0.1% formic acid blank to establish the baseline noise level and ensure no carryover exists at the m/z 185.165 channel.

  • Standard Verification: Inject a 10 ng/mL reference standard of a known piperidine derivative. The system is validated only if the mass accuracy of the precursor is within < 3 ppm, and the retention time drift is < ±0.05 minutes compared to the historical baseline.

Chromatographic Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid. (Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency of the piperidine nitrogen in the ESI source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Causality: Acetonitrile provides superior desolvation kinetics in the spray plume compared to methanol, yielding a higher signal-to-noise ratio).

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (HCD Mode)
  • Ionization Mode: ESI Positive (+).

  • Spray Voltage: +3.5 kV.

  • Capillary Temperature: 275 °C.

  • Activation Type: Higher-energy C-trap Dissociation (HCD). (Causality: HCD is strictly required over traditional ion trap CID. Ion traps suffer from a "1/3 rule" low-mass cut-off, which would blindly eliminate the critical diagnostic fragments at m/z 84.081 and 74.097. HCD ensures full-range fragment capture[3]).

  • Normalized Collision Energy (NCE): Stepped NCE at 20, 35, and 50. (Causality: Stepped collision energy ensures the simultaneous capture of both fragile precursor transitions (e.g., m/z 129) and high-energy secondary fragments (e.g., m/z 84) in a single composite MS/MS spectrum).

References

  • American Chemical Society (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. Analytical Chemistry. Retrieved from:[Link]

  • Royal Society of Chemistry (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from:[Link]

  • National Institutes of Health (2016). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Retrieved from:[Link]

  • Google Patents (2015).US9115133B2 - Substituted fused tricyclic compounds, compositions and medicinal applications thereof.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (3S)-N-(2-methylpropyl)piperidine-3-carboxamide in DMSO

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering solubility issues with (3S)-N-(2-methylpropyl)piperidine-3-carboxamide in Dimethyl Sulfoxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering solubility issues with (3S)-N-(2-methylpropyl)piperidine-3-carboxamide in Dimethyl Sulfoxide (DMSO). This guide provides in-depth troubleshooting strategies and foundational knowledge to ensure successful experimental outcomes.

Understanding the Challenge: Compound and Solvent Interaction

(3S)-N-(2-methylpropyl)piperidine-3-carboxamide is a heterocyclic amine derivative with a structure that presents a nuanced solubility profile. The piperidine ring and the secondary amine offer some degree of polarity and the potential for hydrogen bonding.[] Conversely, the N-isobutyl group and the hydrocarbon backbone of the piperidine ring introduce lipophilic character.

DMSO is a powerful, polar aprotic solvent, renowned for its ability to dissolve a wide array of both polar and nonpolar compounds.[2][3] However, challenges can arise when a compound, like the one , possesses a delicate balance of hydrophilic and lipophilic regions, or when it forms strong crystal lattice structures that are difficult to disrupt.

Frequently Asked Questions (FAQs)

Q1: I am struggling to dissolve (3S)-N-(2-methylpropyl)piperidine-3-carboxamide in 100% DMSO at my target concentration. What are the immediate steps I should consider?

A1: Initial difficulties in dissolving this compound in pure DMSO are not uncommon. Before exploring more complex solutions, begin with these fundamental steps:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. Water contamination can significantly alter the solvent's properties and decrease the solubility of certain compounds.[4]

  • Gentle Heating: Warming the mixture to a temperature of 30-40°C can increase the kinetic energy of the system, aiding in the dissolution process.[4] It is crucial to avoid excessive heat to prevent any potential degradation of the compound.

  • Mechanical Agitation: Employing a sonicator bath or vigorous vortexing can provide the necessary energy to break down compound aggregates and facilitate solvation.[4]

Q2: Could the solid-state properties of my compound be contributing to the poor solubility?

A2: Absolutely. The crystalline form of a compound can significantly impact its solubility. Amorphous forms are generally more soluble than stable crystalline forms due to the lower energy required to break the solid-state interactions.

  • Particle Size Reduction: Decreasing the particle size of your solid compound increases the surface area available for interaction with the solvent, which can enhance the dissolution rate.[5][6] Techniques like micronization can be beneficial.[7]

Q3: Is it possible that the compound is degrading in DMSO?

A3: While DMSO is a relatively stable solvent, some compounds can be unstable in it over time, especially if stored at room temperature. It is advisable to prepare fresh stock solutions and store them appropriately, typically at -20°C or -80°C, to minimize degradation.

Troubleshooting Workflow: A Step-by-Step Guide

If the initial troubleshooting steps prove insufficient, a more systematic approach is necessary. The following workflow provides a logical progression of techniques to enhance the solubility of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide.

Caption: A decision-making workflow for troubleshooting poor solubility.

Advanced Solubilization Strategies

Strategy 1: The Use of Co-solvents

Co-solvents can modify the polarity of the DMSO, creating a more favorable environment for your compound.[] By disrupting the self-association of water molecules that may be present as contaminants in DMSO, co-solvents can reduce the polarity of the solvent system and enhance the solubility of less polar compounds.[]

Co-solventTypical Concentration Range (v/v) with DMSOKey Considerations
Ethanol 10-50%A good starting point for many organic compounds, but its volatility can be a concern.
Polyethylene Glycol 400 (PEG 400) 10-30%A less volatile option, often used in preclinical formulations.[5]
N,N-Dimethylacetamide (DMA) 5-20%A strong polar aprotic solvent that can be an effective solubilizer.

Protocol 1: Solubility Enhancement with a Co-solvent

  • Co-solvent Selection: Choose a co-solvent that is compatible with your downstream experiments.

  • Preparation of Co-solvent/DMSO Mixtures: Prepare a series of co-solvent/DMSO mixtures in various volume ratios (e.g., 10:90, 20:80, 30:70).

  • Solubility Testing:

    • Add a pre-weighed amount of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide to a fixed volume of each co-solvent/DMSO mixture.

    • Vortex the samples for 1-2 minutes.

    • If not fully dissolved, sonicate for 10-15 minutes.

    • Allow the samples to equilibrate at room temperature for at least one hour.

  • Analysis: Visually inspect for any undissolved solid. For a quantitative assessment, centrifuge the samples and analyze the supernatant for compound concentration using a suitable analytical method like HPLC-UV.

Strategy 2: pH Adjustment

The piperidine moiety in (3S)-N-(2-methylpropyl)piperidine-3-carboxamide is basic and can be protonated.[9] By adjusting the pH, you can ionize the molecule, which generally increases its solubility in polar solvents.

Protocol 2: Solubility Enhancement via pH Modification

  • Initial Dissolution Attempt: Attempt to dissolve the compound in DMSO.

  • Acidic Titration: If solubility is poor, add a small, precise volume of a dilute acidic solution (e.g., 0.1 M HCl in DMSO) stepwise to the suspension.

  • Monitoring: After each addition, vortex the sample and observe for dissolution. Monitor the apparent pH of the solution if possible (note that pH measurements in organic solvents are not absolute).

  • Caution: Be mindful that pH adjustment can affect the stability of your compound and may not be suitable for all downstream applications, particularly cell-based assays.

Summary of Troubleshooting Approaches

MethodPrincipleAdvantagesDisadvantages
Gentle Heating Increases kinetic energySimple and often effectiveRisk of compound degradation
Sonication Mechanical energy breaks aggregatesEffective for stubborn solidsCan generate heat
Co-solvents Modifies solvent polarityHighly effective, wide range of optionsCo-solvent may interfere with assays
pH Adjustment Ionizes the compound to increase polarityCan dramatically increase solubilityMay alter compound activity or stability
Particle Size Reduction Increases surface area for solvationImproves dissolution rateRequires specialized equipment

Final Considerations

If the above strategies do not yield the desired solubility, it may be necessary to consider more fundamental changes to your experimental design:

  • Lowering the Stock Concentration: The most direct solution is to work with a lower, more achievable stock concentration.

  • Alternative Solvent Systems: While DMSO is a common choice, exploring other solvents or more complex formulation strategies like using surfactants or creating lipid-based formulations may be necessary for particularly challenging compounds.[5]

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by (3S)-N-(2-methylpropyl)piperidine-3-carboxamide and proceed with their scientific investigations with confidence.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of C25H19Cl2N3O5 in DMSO.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available at: [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Chemsrc. (n.d.). (3S)-N-(2-methylpropyl)piperidine-3-carboxamide. Available at: [Link]

  • PubChem. (n.d.). 3-N-(2-methylpropyl)piperidine-1,3-dicarboxamide. Available at: [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • ChemBK. (2024, April 9). N-methylpiperidine-3-carboxamide. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • PMC. (n.d.). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Available at: [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Available at: [Link]

  • ResearchGate. (2026, February 11). Solvation of Piperidine in Nonaqueous Solvents | Request PDF. Available at: [Link]

  • Gaylord Chemical. (2026, March 6). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Available at: [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Troubleshooting for (3S)-N-(2-methylpropyl)piperidine-3-carboxamide

Welcome to the Application Science Support Center. As drug development professionals, ensuring the structural integrity of active pharmaceutical ingredients (APIs) during storage is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As drug development professionals, ensuring the structural integrity of active pharmaceutical ingredients (APIs) during storage is paramount. (3S)-N-(2-methylpropyl)piperidine-3-carboxamide features a secondary amine within a piperidine ring and an aliphatic carboxamide linkage. These functional groups present specific vulnerabilities to oxidative and hydrolytic degradation under suboptimal storage conditions.

This guide provides a mechanistic understanding of these degradation pathways, self-validating troubleshooting protocols, and authoritative guidelines based on ICH Q1A(R2) standards[1].

Mechanistic Overview of Degradation

Understanding the causality behind API degradation is the first step in troubleshooting. For (3S)-N-(2-methylpropyl)piperidine-3-carboxamide, degradation is primarily driven by two pathways:

  • N-Oxidation of the Piperidine Ring: The secondary amine in the piperidine ring is highly susceptible to autoxidation in the presence of atmospheric oxygen, light, or trace peroxides. This radical-mediated process leads to the formation of polar N-oxide degradants[2][3].

  • Amide Hydrolysis: While aliphatic amides are generally stable at neutral pH, exposure to extreme humidity combined with localized pH shifts (e.g., from acidic excipients) can catalyze the cleavage of the carboxamide bond, yielding piperidine-3-carboxylic acid and isobutylamine[4].

DegradationPathway API (3S)-N-(2-methylpropyl) piperidine-3-carboxamide Oxidation Oxidation (O2, Light) API->Oxidation Hydrolysis Hydrolysis (H2O, pH extremes) API->Hydrolysis NOXide NOXide Oxidation->NOXide AcidAmine Piperidine-3-carboxylic acid + Isobutylamine Hydrolysis->AcidAmine NOxide Piperidine N-oxide Degradant

Caption: Degradation pathways of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide via oxidation and hydrolysis.

Self-Validating Experimental Protocols

To troubleshoot storage degradation, you must establish a self-validating stability-indicating method (SIM). This ensures that your analytical technique can reliably distinguish the parent API from its degradants.

Protocol: Forced Degradation & Stability Profiling

This workflow aligns with ICH Q1A(R2) guidelines for stress testing to elucidate intrinsic stability[1][5].

Step 1: Sample Preparation for Stress Testing

  • Oxidative Stress: Dissolve 1 mg/mL of the API in a methanol/water mixture. Add 1 mL of 3% H2​O2​ or a radical initiator like AIBN. Incubate at room temperature for 24-48 hours[3].

  • Hydrolytic Stress (Acid/Base): Mix 1 mL of 1 mg/mL API solution with 1 mL of 0.1 M HCl (acidic) or 0.1 M NaOH (basic). Incubate at 60°C for 24 hours[4].

  • Thermal/Photolytic Stress: Expose solid API powder to 70°C for 48 hours, and a separate batch to UV/Vis light per ICH Q1B specifications[2].

Step 2: Neutralization and Quenching

  • Neutralize acid/base samples with equimolar amounts of NaOH or HCl to prevent column degradation during analysis. Quench oxidative samples using sodium bisulfite if necessary.

Step 3: HPLC-UV/MS Analysis

  • Analyze samples using a validated stability-indicating reversed-phase HPLC method. N-oxides will typically elute earlier than the parent compound due to increased polarity[2]. Ensure mass balance by comparing the peak area of the degraded sample to a freshly prepared standard.

Workflow Start API Batch Preparation Stress Forced Degradation (ICH Q1A) Oxidation, Hydrolysis, Thermal Start->Stress Storage Long-Term Storage 25°C/60% RH or 30°C/65% RH Start->Storage Analysis Stability-Indicating HPLC-UV/MS Stress->Analysis Storage->Analysis Decision Evaluate against Specifications (Significant Change?) Analysis->Decision

Caption: Self-validating workflow for forced degradation and long-term stability testing.

Quantitative Data & Tolerances

The following table summarizes the expected degradation profiles and acceptable tolerances based on standard ICH Q1A(R2) criteria for API stability testing[5][6].

Stress ConditionReagent / EnvironmentDurationExpected Degradation PathwayPermissible Degradation Limit (Long-Term)
Oxidation 3% H2​O2​ at 25°C24 hPiperidine N-oxidation< 0.1% (Unspecified Impurity)
Acid Hydrolysis 0.1 M HCl at 60°C24 hAmide bond cleavage< 0.15% (Specified Impurity)
Accelerated Storage 40°C ± 2°C / 75% RH ± 5% RH6 monthsAutoxidation / Moisture uptake≤ 5.0% total significant change
Long-Term Storage 25°C ± 2°C / 60% RH ± 5% RH12+ monthsAutoxidationMust remain within API spec limits

Frequently Asked Questions (FAQs)

Q: My HPLC chromatogram shows a new, highly polar peak eluting before the main API peak after 3 months of storage. What is it? A: This is highly indicative of piperidine N-oxide formation. The secondary amine in the piperidine ring is prone to oxidation. To verify, run an LC-MS; the N-oxide will typically show an [M+H]+ mass shift of +16 Da relative to the parent API[2][3].

Q: How can we prevent oxidative degradation of this compound during long-term storage? A: Causality dictates that removing the oxidative trigger will halt the pathway. Store the API under an inert atmosphere (Argon or Nitrogen) to displace oxygen. Additionally, use amber glass vials to prevent photo-induced radical initiation, and store at refrigerated temperatures (2-8°C) if room temperature stability fails[2].

Q: Does humidity affect the stability of the carboxamide bond? A: Yes. While amides are robust, the compound may be hygroscopic. Absorbed moisture acts as a reactant for hydrolysis, especially if the API is formulated with acidic or basic excipients. Maintain storage conditions at strictly controlled relative humidity (e.g., ≤ 60% RH) and consider using desiccants in the secondary packaging[4][6].

References

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for (3S)-N-(2-methylpropyl)piperidine-3-carboxamide

Welcome to the Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals tasked with the purification of complex, highly polar, and non-chromophoric basic amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals tasked with the purification of complex, highly polar, and non-chromophoric basic amines.

The target molecule, (3S)-N-(2-methylpropyl)piperidine-3-carboxamide , presents a dual challenge in preparative chromatography:

  • Chemical Behavior: It contains a highly basic secondary amine within its piperidine ring (pKa ~10–11), which interacts aggressively with standard chromatographic media.

  • Optical Properties: It is a purely aliphatic system lacking conjugated π -electrons, making it virtually invisible to standard UV-Vis detectors.

This guide synthesizes field-proven insights, mechanistic causality, and validated protocols to help you overcome these challenges and achieve high-purity isolation.

Decision-Making Workflow

The following diagram outlines the logical progression for selecting the optimal stationary phase and detection modality to prevent compound loss and ensure accurate fraction collection.

PurificationWorkflow Start Crude Mixture: (3S)-N-(2-methylpropyl) piperidine-3-carboxamide Phase Stationary Phase Selection Start->Phase BareSilica Bare Silica (Not Recommended) Requires Basic Modifier (TEA) Phase->BareSilica Low Budget AmineSilica Amine-Functionalized Silica (Optimal for Normal Phase) Phase->AmineSilica Preferred NP RevPhase C18 Reversed-Phase (Requires High pH Buffer) Phase->RevPhase Preferred RP Detect Detection Strategy (Molecule lacks UV chromophore) BareSilica->Detect AmineSilica->Detect RevPhase->Detect ELSD ELSD or MS Detection (Destructive, requires flow split) Detect->ELSD Purified Purified Target Compound (High Recovery & Symmetry) ELSD->Purified

Workflow for selecting the optimal stationary phase and detection strategy for basic aliphatic amines.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my target compound streak heavily and exhibit poor recovery on standard bare silica columns? A: The root cause is an acid-base interaction. The target molecule contains a secondary amine in its piperidine ring, rendering it highly basic. Standard bare silica gel is densely populated with surface silanol groups (Si-OH) that act as Brønsted acids. When basic amines interact with these acidic sites, they undergo strong ionic and hydrogen-bonding interactions, leading to severe peak tailing, irreversible adsorption, and low recovery[1][2]. To mitigate this, you must either neutralize the silica surface dynamically by adding a basic modifier (e.g., 1–2% triethylamine or ammonium hydroxide) to your mobile phase, or switch to an amine-functionalized stationary phase[3][4].

Q2: How do I track the elution of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide if it doesn't show up on my UV detector? A: This molecule is entirely aliphatic and lacks the conjugated π -electron systems or aromatic rings required for UV absorbance at standard monitoring wavelengths (e.g., 254 nm or 280 nm). For compounds "naked" to UV-Vis light, Evaporative Light Scattering Detection (ELSD) is the gold standard[5]. ELSD works by nebulizing the column effluent, evaporating the volatile mobile phase in a heated drift tube, and measuring the light scattered by the remaining non-volatile analyte particles[5][6]. Alternatively, a single quadrupole Mass Spectrometer (MS) integrated into the flash system can be used to track the specific mass-to-charge ratio (m/z) of the protonated amine[7].

Q3: If I use an amine-functionalized silica column (e.g., KP-NH), do I still need to use highly polar, aggressive solvent systems like DCM/MeOH? A: No. Amine-bonded silica permanently masks the acidic silanols, eliminating the strong acid-base interactions that cause basic amines to stick to the column[2][8]. Because the stationary phase itself is slightly basic, the piperidine derivative is repelled from the surface and elutes based on standard normal-phase partitioning[3]. This allows you to replace aggressive, highly polar solvent systems (like DCM/MeOH/NH₄OH) with simpler, greener, and easier-to-evaporate gradients such as Hexane/Ethyl Acetate[8][9].

Quantitative Data & Method Selection

To optimize your workflow, compare the operational parameters of different stationary phases and detection modalities below.

Table 1: Stationary Phase Performance Comparison for Piperidine Derivatives
Stationary PhaseMobile Phase CompatibilityPeak SymmetryTypical RecoveryModifier Required?
Bare Silica DCM / MeOHPoor (Severe Tailing)< 60%Yes (TEA, NH₄OH)
Amine-Bonded (KP-NH) Hexane / EtOAcExcellent> 90%No
Reversed-Phase (C18) Water / AcetonitrileGood> 85%Yes (High pH buffer)
Table 2: Detection Modalities for Non-Chromophoric Amines
DetectorOperational PrincipleSuitability for TargetLimitations
UV-Vis (254 nm) Absorbance of conjugated π -systemsPoorAnalyte is transparent to UV; high risk of missed fractions.
ELSD Light scattering of solid aerosol particlesExcellentDestructive (requires flow splitting); mobile phase must be volatile.
Mass Spec (MS) Ionization (ESI+) and m/z detectionExcellentDestructive; requires volatile buffers; higher equipment cost.

Validated Step-by-Step Experimental Protocol

This self-validating protocol utilizes amine-functionalized silica and ELSD to ensure high recovery and accurate fraction collection of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide.

Phase 1: TLC Method Development & Validation
  • Preparation: Obtain amine-functionalized TLC plates (e.g., KP-NH TLC plates) to accurately mimic the column chemistry of your preparative run.

  • Spotting: Spot the crude mixture alongside a known reference standard (if available).

  • Development: Develop the plate using a non-chlorinated solvent gradient (e.g., 20–50% Ethyl Acetate in Hexane). Do not add TEA or NH₄OH.

  • Visualization (Validation Checkpoint 1): Because UV visualization will fail, dip the dried plate in a Potassium Permanganate (KMnO₄) or Ninhydrin stain, then heat gently. Ninhydrin is highly specific for amines and will yield a distinct colored spot[4].

  • Optimization: Adjust the Hexane/EtOAc ratio until the target compound exhibits an Rf value of 0.20 – 0.30 . This Rf range guarantees optimal retention and resolution on the flash column.

Phase 2: System Setup and Equilibration
  • Column Installation: Install an appropriately sized amine-functionalized flash cartridge (e.g., Biotage Sfär KP-Amino) onto your automated flash system[10].

  • ELSD Calibration: Connect the ELSD. Set the nitrogen carrier gas pressure to the manufacturer's specification (typically 30–40 psi). Set the drift tube temperature to 40–50 °C to ensure complete evaporation of the Hexane/EtOAc mobile phase without volatilizing the target compound[5][6].

  • Equilibration: Flush the column with 3 to 5 column volumes (CV) of the initial mobile phase (e.g., 100% Hexane).

Phase 3: Sample Loading
  • Solubility Check: Dissolve the crude sample in a minimal volume of the initial mobile phase.

  • Dry Loading (Recommended): If the sample is insoluble in Hexane, dissolve it in a volatile solvent (e.g., DCM), mix with a small amount of inert sorbent (amine-functionalized silica is preferred), and evaporate to a dry, free-flowing powder. Load this powder into a solid-load cartridge.

Phase 4: Gradient Elution and Fraction Collection
  • Elution: Program a linear gradient from the initial conditions to the optimized EtOAc concentration (determined in Phase 1) over 10–15 CVs.

  • Fraction Triggering: Set the fraction collector to trigger based strictly on the ELSD signal threshold. The system will automatically split a microscopic fraction of the flow to the ELSD while directing the bulk flow to the collection tubes[5].

Phase 5: Post-Purification Validation
  • Validation Checkpoint 2: Before pooling fractions, run a rapid TLC of the collected tubes and stain with Ninhydrin to confirm the presence of the amine and verify the absence of closely eluting impurities.

  • Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure. The use of Hexane/EtOAc over aqueous/methanolic mixtures drastically reduces evaporation time and thermal degradation risks.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available at:[Link]

  • When should I use an amine-bonded silica for flash chromatography? Biotage. Available at:[Link]

  • Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • Biotage® Sfär Columns. Biotage. Available at:[Link]

  • Detecting the undetectable in flash column chromatography, part 2. Biotage. Available at:[Link]

  • Use of evaporative light scattering detection (ELSD) for the quality control of drug substances. ResearchGate. Available at:[Link]

  • ACQUITY UPLC with ELS and MS Detection: Polyetheramines. Waters Corporation. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (3S)-N-(2-methylpropyl)piperidine-3-carboxamide Amide Coupling

Welcome to the Technical Support Center for amide bond formation. Synthesizing (3S)-N-(2-methylpropyl)piperidine-3-carboxamide involves coupling an aliphatic primary amine (isobutylamine) with a chiral, secondary amine-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amide bond formation. Synthesizing (3S)-N-(2-methylpropyl)piperidine-3-carboxamide involves coupling an aliphatic primary amine (isobutylamine) with a chiral, secondary amine-containing carboxylic acid ((3S)-nipecotic acid). This combination presents three major synthetic challenges: oligomerization , C3 epimerization , and reagent-driven byproducts .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, enantiopure synthesis.

System Workflow & Failure Modes

Understanding the reaction pathways is critical for diagnosing LC-MS and NMR anomalies. The diagram below maps the intended synthetic route against common side-reaction failure nodes.

Workflow A (3S)-Nipecotic Acid B Boc Protection A->B Correct Pathway C Oligomerization A->C If Unprotected D Boc-(3S)-Nipecotic Acid B->D E Amide Coupling (+ Isobutylamine) D->E F C3 Epimerization E->F Strong Base (e.g., DIPEA) G Guanidinylation E->G Excess Uronium Reagent H Boc-Protected Amide E->H T3P / Pyridine I Acidic Deprotection H->I J Target Molecule I->J

Workflow for synthesizing the target amide, highlighting critical side-reaction nodes.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a complex mixture of high-molecular-weight species instead of my desired product?

Causality: You are likely experiencing oligomerization . (3S)-nipecotic acid is a zwitterion containing both a nucleophilic secondary amine (in the piperidine ring) and a carboxylic acid. If you attempt to activate the carboxylic acid without first masking the piperidine nitrogen, the molecule will polymerize with itself rather than reacting with the externally added isobutylamine. Solution: You must install a protecting group on the piperidine nitrogen prior to coupling. A tert-butyloxycarbonyl (Boc) group is standard, as it is stable to basic coupling conditions and easily removed via acidolysis post-coupling.

Q2: My enantiomeric excess (ee) drops significantly during the coupling step. How do I prevent C3 epimerization?

Causality: The chiral center in (3S)-nipecotic acid is at the C3 position, which is directly alpha ( α ) to the carbonyl group. When the carboxylic acid is activated (e.g., forming an active ester with HOBt or HOAt), the electron-withdrawing nature of the intermediate drastically increases the acidity of the α -proton. If a strong organic base like N,N-diisopropylethylamine (DIPEA, pKa ~10.5) is used, it abstracts this proton, forming a planar enolate. Subsequent non-stereoselective reprotonation results in epimerization (racemization) [1]. Solution: Switch your coupling system to T3P (propylphosphonic anhydride) and Pyridine . T3P forms a less electron-withdrawing intermediate than uronium salts, and pyridine is a sufficiently weak base (pKa ~5.2) that it cannot readily abstract the α -proton, thereby preserving stereochemical integrity[1].

Q3: I am using HATU and DIPEA, but LC-MS shows a major byproduct with a mass of +98 Da relative to my amine. What is this?

Causality: This is a guanidinylation byproduct. HATU is a uronium-based coupling agent. If isobutylamine (a highly nucleophilic, unhindered primary amine) is added to the reaction mixture before the nipecotic acid is fully activated, or if HATU is used in stoichiometric excess, the amine will attack the electrophilic carbon of the HATU reagent itself. This forms a stable tetramethylguanidinium adduct (adding exactly 98 Da to the amine's mass) [2]. Solution: Pre-activate the acid with HATU/base for 5–10 minutes before adding the amine, ensure HATU is strictly kept at 1.05–1.10 equivalents, or switch to a non-uronium reagent like EDC/HOBt or T3P.

Quantitative Comparison of Coupling Conditions

To illustrate the impact of reagent selection on the (3S)-nipecotic acid system, the following table summarizes expected outcomes based on standard literature benchmarking for epimerization-prone substrates.

Coupling SystemBase UsedTemp (°C)Expected Yield (%)Epimerization (%)Primary Byproduct Risk
HATU (1.2 eq)DIPEA (3.0 eq)2580 - 8510.0 - 15.0Guanidinium adduct (+98 Da)
EDC / HOBt (1.2 eq)NMM (3.0 eq)2575 - 804.0 - 6.0Urea derivatives
T3P (1.5 eq)Pyridine (3.0 eq)0 to 2590 - 95 < 1.0 None (Water-soluble salts)

Data synthesized from established optimization studies on α -chiral carboxylic acids [1, 3].

Reagent Selection Logic

Use the following decision tree to adapt your methodology based on substrate constraints and available inventory.

LogicTree Start Select Coupling Agent Q1 Chiral center alpha to carbonyl? (e.g., C3) Start->Q1 T3P T3P + Pyridine (Minimizes Epimerization) Q1->T3P Yes Q2 Sterically hindered amine? Q1->Q2 No HATU HATU / HOAt (High Reactivity) Q2->HATU Yes EDC EDC + HOBt (Standard) Q2->EDC No

Decision logic for selecting amide coupling reagents based on substrate properties.

Validated Experimental Protocol: T3P-Mediated Coupling

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction is proceeding correctly before moving to the next step.

Step A: Amide Bond Formation
  • Preparation: In an oven-dried flask under nitrogen, dissolve (3S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq, 10 mmol) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 eq, 30 mmol) to the solution. Stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Mechanistic note: Lower temperatures suppress the kinetic enolization pathway, further minimizing epimerization.

  • Amine Addition: Add isobutylamine (1.2 eq, 12 mmol) dropwise.

  • Activation: Slowly add T3P (50 wt% solution in EtOAc, 1.5 eq, 15 mmol) dropwise over 10 minutes to manage the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours.

    • IPC Check: Sample 10 µL of the reaction, dilute in 1 mL Acetonitrile, and run LC-MS. Look for the disappearance of the acid ( m/z 228[M-H] ) and the appearance of the Boc-protected amide ( m/z 285[M+H] + ).

Step B: Workup and Purification
  • Quench: Quench the reaction by adding an equal volume of 1M aqueous HCl. Self-validation: T3P byproducts are highly water-soluble phosphonic acids. The acidic wash completely removes these, along with excess pyridine and unreacted isobutylamine.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (to remove any trace unreacted acid) and brine.

  • Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The crude Boc-protected amide typically requires no further purification (>95% purity).

Step C: Deprotection (Boc Removal)
  • Acidolysis: Dissolve the crude Boc-protected amide in DCM (0.2 M). Add Trifluoroacetic acid (TFA) (10 eq) at 0 °C.

  • Reaction: Stir at room temperature for 2 hours.

    • IPC Check: LC-MS should show complete conversion to the target molecule ( m/z 185 [M+H] + ).

  • Isolation: Concentrate the mixture under vacuum to remove TFA. To obtain the free base, dissolve the residue in minimal water, basify to pH 10 with 1M NaOH, and extract with DCM. Dry and concentrate to yield pure (3S)-N-(2-methylpropyl)piperidine-3-carboxamide.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011.[Link]

  • El-Faham, A., & Albericio, F. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 2021.[Link]

  • Al Musaimi, O., et al. "Epimerisation in Peptide Synthesis." Molecules / PubMed Central (PMC), 2021.[Link]

Troubleshooting

Technical Support Center: Resolving Chiral HPLC Separation for (3S)-N-(2-methylpropyl)piperidine-3-carboxamide

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently consult on method development for highly polar, basic chiral molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently consult on method development for highly polar, basic chiral molecules. Quantifying the enantiomeric purity of a (3S) active pharmaceutical ingredient (API) requires absolute baseline separation from its (3R) enantiomer.

When working with (3S)-N-(2-methylpropyl)piperidine-3-carboxamide , researchers consistently encounter severe peak tailing and baseline drift. This guide bypasses generic advice to provide a causality-driven, self-validating framework for resolving these specific chromatographic failures.

Module 1: Diagnostic Profiling & Mechanistic Causality

Why does this specific molecule resist baseline separation? To troubleshoot effectively, we must first understand the molecular behavior of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide within a chromatographic system. The molecule features two critical functional groups:

  • An Amide Group: Acts as a strong hydrogen bond donor/acceptor, which is ideal for primary chiral recognition within the helical grooves of polysaccharide Chiral Stationary Phases (CSPs).

  • A Secondary Piperidine Amine: This is the root of the problem. With a pKa of ~10–11, this nitrogen is highly basic.

In standard Normal Phase (NP) chromatography (e.g., Hexane/Isopropanol), the basic piperidine nitrogen acts as a strong cation. It bypasses the chiral selector and interacts non-specifically with the weakly acidic, unendcapped residual silanols (Si-OH) on the underlying silica support of the CSP ( [1]).

The Causality: This secondary ionic interaction operates on a much slower kinetic timescale than the chiral recognition process. The molecules "stick" to the silica backbone, resulting in severe peak tailing. If the massive (3S) main peak tails, it will completely engulf a late-eluting (3R) impurity, destroying baseline resolution and making accurate quantitation impossible.

The Solution: We must competitively saturate these active silanol sites. By introducing a sterically small, highly basic mobile phase additive like Diethylamine (DEA) or Triethylamine (TEA), we mask the silanols. The piperidine analyte is then forced to interact exclusively with the chiral selector, restoring peak symmetry.

Module 2: Troubleshooting Workflow & Decision Tree

When baseline resolution fails, do not blindly change columns. Follow this logical diagnostic tree to identify whether the failure is due to secondary interactions (tailing) or poor chiral recognition (co-elution).

Workflow Start Baseline Resolution Issue (3S)-Piperidine Amide Analyze Evaluate Peak Asymmetry (As) Start->Analyze Tailing Severe Tailing (As > 1.5) Silanol Interaction Analyze->Tailing Coelution Co-elution (Rs < 1.5) Poor Chiral Recognition Analyze->Coelution AddBase Add 0.1% DEA/TEA to Mobile Phase Tailing->AddBase SwitchCSP Screen Alternative CSP (Amylose vs. Cellulose) Coelution->SwitchCSP POM Switch to Polar Organic Mode (100% MeOH + Additives) AddBase->POM Tailing Persists Success Baseline Resolution (Rs ≥ 1.5) Validated Quantitation AddBase->Success Peaks Sharpen SwitchCSP->POM No Resolution SwitchCSP->Success Selectivity > 1.2 POM->Success

Caption: Decision tree for troubleshooting baseline resolution of basic chiral amines.

Module 3: Validated Experimental Protocols

A protocol is only scientifically sound if it includes internal quality controls. The following methodology is designed as a self-validating system to ensure your modifications are actively solving the chemical issue.

Protocol: Self-Validating Method Development for Basic Amines

Step 1: Immobilized CSP Selection Select an immobilized polysaccharide column (e.g., Chiralpak IA, IB, or IC). Immobilized columns tolerate a wider range of aggressive solvents and basic additives without degrading the polymer coating ( [2]).

Step 2: Mobile Phase Preparation (Critical Order of Addition)

  • Measure 200 mL of Isopropanol (IPA).

  • Add 1.0 mL of Diethylamine (DEA) directly into the IPA and sonicate for 2 minutes. Causality: Adding the base to the alcohol first ensures complete dissolution and prevents localized precipitation when mixed with non-polar alkanes.

  • Combine the IPA/DEA mixture with 800 mL of HPLC-grade Hexane to create an 80:20:0.1 (Hexane:IPA:DEA) mobile phase.

Step 3: Equilibration & Injection

  • Flush the column at 1.0 mL/min for at least 20 column volumes. Basic additives require longer equilibration times to fully coat the silica silanols.

  • Inject 5 µL of a racemic standard of the piperidine carboxamide (1 mg/mL).

Step 4: Validation Checkpoint (System Go/No-Go) Analyze the chromatogram and calculate the Asymmetry Factor ( As​ ) of the first eluting peak at 10% peak height.

  • If As​ ≤ 1.2: The self-validation passes. The silanol masking is successful. You may now adjust the Hexane/IPA ratio to optimize the Resolution ( Rs​ ) to > 1.5.

  • If As​ > 1.2: The system fails validation. Do not proceed to quantitation. The secondary interactions are too strong for Normal Phase. Immediately transition to Polar Organic Mode (POM).

Quantitative Screening Matrix

Summarize your screening parameters against the following validated thresholds for this specific API:

Chromatographic ModeMobile Phase CompositionRequired AdditiveTarget Asymmetry ( As​ )Target Resolution ( Rs​ )Mechanistic Rationale
Normal Phase (NP) Hexane / IPA (80:20)0.1% DEA< 1.2> 1.5DEA competitively masks residual silanols, preventing secondary ionic interactions.
Polar Organic (POM) 100% Methanol0.1% DEA + 0.1% TFA< 1.2> 1.5Acid/base buffer controls the ionization state of the highly polar piperidine ring, enhancing solubility and peak shape.
Reversed Phase (RP) Water / ACN (60:40)20mM Ammonium Bicarbonate (pH 9.0)< 1.3> 1.5High pH suppresses piperidine protonation, increasing retention and chiral recognition on the CSP.

Module 4: Frequently Asked Questions (FAQs)

Q: I added 0.1% DEA to my mobile phase, but my baseline is drifting severely upwards during the run. Why? A: Baseline drift in isocratic chiral HPLC is rarely a column issue; it is a system issue. Basic additives like DEA can react with hidden contamination in system tubing or cause outgassing if not properly mixed. Furthermore, dirty check valves are highly sensitive to amine additives ( [4]). Action: Ensure your inline degasser is functioning. Flush your entire HPLC system (bypassing the column) with 100% Isopropanol at 50°C for 30 minutes to clean the check valves before re-introducing the DEA mobile phase.

Q: My enantiomers are co-eluting, but the peak shape is perfectly sharp ( As​ = 1.0). What is the next logical step? A: If the peak is sharp, your silanol masking strategy is working perfectly, but the chosen chiral selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) does not have the correct spatial geometry to recognize the steric bulk of the isobutyl group on your amide. Action: Do not change the mobile phase yet. Switch the stationary phase chemistry. Move from an Amylose-based CSP to a Cellulose-based CSP (e.g., Chiralcel OD-H or Chiralpak IB). The different helical twist of cellulose often provides the required selectivity inversion.

Q: Can I use Trifluoroacetic Acid (TFA) instead of DEA to sharpen the peaks? A: For a highly basic piperidine, using TFA alone in Normal Phase is a mistake. It will fully protonate the nitrogen, drastically increasing the molecule's polarity, causing it to crash out of the hexane mobile phase or stick permanently to the column. However, using a combination of TFA and DEA (e.g., 0.1% DEA + 0.1% TFA) is a highly advanced technique. This creates a volatile salt buffer that is incredibly effective in Polar Organic Mode (POM) for controlling both retention and selectivity without destroying the column ( [3]).

References

  • Frequently Asked Questions - Daicel Chiral Technologies Source: chiraltech.com URL:[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It Source: sepscience.com URL:[Link]

Optimization

Technical Support Center: Synthesis and Optimization of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide

An in-depth guide to increasing the overall reaction yield of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide intermediates. This guide is designed for researchers, scientists, and drug development professionals to addre...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to increasing the overall reaction yield of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide intermediates.

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide. By explaining the causality behind experimental choices, this document provides a framework for troubleshooting, optimizing reaction yields, and ensuring the chemical and stereochemical integrity of your intermediates.

Section 1: Synthesis Overview & Key Intermediates

The synthesis of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide is fundamentally an amide bond formation reaction. It involves the coupling of a chiral piperidine carboxylic acid derivative with isobutylamine. The most common strategy involves activating the carboxylic acid of an N-protected (3S)-piperidine-3-carboxylic acid and then reacting it with isobutylamine, followed by a deprotection step.

The use of a protecting group, such as tert-butoxycarbonyl (Boc), on the piperidine nitrogen is crucial to prevent side reactions, such as N-acylation of the piperidine ring itself.[1]

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection SM1 N-Boc-(3S)-piperidine- 3-carboxylic acid Reagents Coupling Reagent (e.g., EDC, T3P) + Base (e.g., DIPEA) SM1->Reagents SM2 Isobutylamine SM2->Reagents Intermediate N-Boc-(3S)-N-(2-methylpropyl) piperidine-3-carboxamide Reagents->Intermediate Formation of activated ester Deprotection_Reagent Acid (e.g., TFA, HCl) Intermediate->Deprotection_Reagent Final_Product (3S)-N-(2-methylpropyl) piperidine-3-carboxamide Deprotection_Reagent->Final_Product Removal of Boc group

Caption: General synthetic workflow for (3S)-N-(2-methylpropyl)piperidine-3-carboxamide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for this synthesis, and how do I choose one?

A1: The choice of coupling reagent is critical for yield and purity. Amide condensation is a widely used method for preparing amide bonds.[] Common classes include:

  • Carbodiimides (EDC, DCC, DIC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is often preferred because its urea byproduct is water-soluble, simplifying purification via aqueous workup.[3][4] Dicyclohexylcarbodiimide (DCC) forms a urea byproduct that is insoluble in most organic solvents and is removed by filtration, but it's less suitable for solid-phase synthesis.[3]

  • Phosphonium Salts (PyBOP, BOP): These are highly efficient but can be more expensive. (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is particularly effective for coupling sterically hindered amino acids.[3]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are very fast and efficient, often leading to high yields with minimal racemization when additives are used.[][3]

  • Anhydride Reagents (T3P®): n-Propanephosphonic acid anhydride (T3P) is an excellent choice for minimizing racemization, a critical concern for this chiral synthesis.[5] Its byproducts are water-soluble, making for a straightforward workup.[5]

Selection Criteria: For initial trials, EDC in combination with an additive like 1-Hydroxybenzotriazole (HOBt) offers a good balance of cost and efficiency.[1] For challenging couplings or when racemization is a major concern, T3P with a base like pyridine is a superior, low-epimerization option.[5]

Q2: Why is protecting the piperidine nitrogen often necessary?

A2: The secondary amine of the piperidine ring is a nucleophile and can compete with the desired isobutylamine during the coupling reaction. This can lead to the formation of dimers or other side products. Using a protecting group like Boc blocks the piperidine nitrogen, ensuring that the acylation occurs exclusively with the target amine. The Boc group is stable under the coupling conditions and can be easily removed later under acidic conditions (e.g., with trifluoroacetic acid or HCl).[1]

Q3: How can I effectively monitor the reaction's progress?

A3: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a solvent system (e.g., ethyl acetate/hexanes) that gives good separation between your starting carboxylic acid (which should be polar and may streak) and the less polar amide product. Stain with potassium permanganate or ninhydrin if the compounds are not UV-active.

  • LC-MS: This is the most definitive method. It allows you to monitor the disappearance of the starting material peak and the appearance of the product peak, confirming the correct mass for the desired compound and identifying any major byproducts.

Q4: What are the critical parameters affecting yield and stereochemical purity?

A4: Several factors must be tightly controlled:

  • Temperature: Amide coupling reactions are often run at 0 °C initially and then allowed to warm to room temperature.[6] Low temperatures are crucial for minimizing racemization of the stereocenter adjacent to the carbonyl group.[5]

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are standard.[6][7] Ensure solvents are dry, as water can hydrolyze the activated intermediate, reducing yield.[8][9]

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize HCl salts and facilitate the reaction.[6] Pyridine is particularly effective when used with T3P to suppress epimerization.[5]

  • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine is often used to drive the reaction to completion.

Q5: How can I ensure the stereochemical integrity of the (3S) center is maintained?

A5: This is arguably the most critical aspect of the synthesis. The α-carbon of the carboxylic acid is prone to epimerization (racemization) upon activation. To prevent this:

  • Use Low Temperatures: Perform the activation and coupling at 0 °C or below.[5]

  • Choose the Right Reagents: Additives like HOBt can minimize racemization when using carbodiimides.[3] Reagents like T3P are specifically designed for low-epimerization amide bond formation.[5]

  • Limit Reaction Time: Do not let the reaction run unnecessarily long after completion, as this can increase the risk of side reactions, including epimerization. Monitor closely by LC-MS.

  • Verify Purity: After synthesis, the final product's enantiomeric purity should be confirmed using a chiral stationary phase (CSP) in HPLC.[10]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

G Start Low or No Product Yield Check1 Check Reagent Quality (Coupling agent, solvent, base) Start->Check1 Check2 Review Reaction Conditions (Temp, Time, Stoichiometry) Check1->Check2 Reagents OK Sol1 Solution: - Use fresh, anhydrous reagents. - Store coupling agents properly. Check1->Sol1 Check3 Analyze for Side Products (LC-MS) Check2->Check3 Conditions OK Sol2 Solution: - Lower temperature to 0°C. - Optimize base/reagent equivalents. - Ensure sufficient reaction time. Check2->Sol2 Check4 Assess Workup & Purification Check3->Check4 No obvious side reactions Sol3 Solution: - Identify byproducts (e.g., urea). - Change coupling reagent (e.g., to T3P). - Ensure N-protection is intact. Check3->Sol3 Sol4 Solution: - Check for product loss in aqueous layers. - Optimize chromatography. - Ensure product wasn't degraded. Check4->Sol4

Caption: Troubleshooting workflow for diagnosing the cause of low reaction yield.

Problem 1: Low or No Product Formation

  • Possible Cause A: Inactive or Degraded Reagents.

    • Scientific Rationale: Many coupling reagents, especially carbodiimides and uronium salts, are sensitive to moisture.[9] Solvents must be anhydrous, as water can quench the activated carboxylic acid intermediate.

    • Suggested Solution: Use a freshly opened bottle of the coupling reagent or one that has been stored properly under an inert atmosphere. Ensure all solvents are rigorously dried before use.

  • Possible Cause B: Suboptimal Reaction Conditions.

    • Scientific Rationale: Amide bond formation is highly dependent on temperature, concentration, and pH. If the temperature is too low, the reaction rate may be negligible.[9] If the base is insufficient, the amine salt may not be fully neutralized, reducing the concentration of the nucleophilic free amine.

    • Suggested Solution: Ensure the reaction is stirred efficiently. Optimize the amount of base (typically 1.5-2.0 equivalents). If running at 0 °C shows no progress, allow the reaction to slowly warm to room temperature and monitor by TLC/LC-MS.

Problem 2: Formation of Significant Byproducts

  • Possible Cause A: Side Reactions from Carbodiimide Reagents.

    • Scientific Rationale: When using DCC or EDC, the O-acylisourea intermediate can rearrange to an inactive N-acylurea. Additionally, the byproduct (dicyclohexylurea or ethyl-dimethylaminopropyl-urea) can contaminate the final product.[3]

    • Suggested Solution: Add HOBt or DMAP, which act as activating agents to form an active ester intermediate, minimizing N-acylurea formation.[11] If using EDC, perform a thorough aqueous wash during workup to remove the water-soluble urea byproduct.[3] If using DCC, ensure complete filtration of the precipitated urea.

  • Possible Cause B: Racemization of the Chiral Center.

    • Scientific Rationale: The activation of the carboxylic acid makes the alpha-proton more acidic and susceptible to deprotonation by the base, leading to a loss of stereochemical integrity.

    • Suggested Solution: Lower the reaction temperature to 0 °C or below.[5] Use a reagent system known for low racemization, such as T3P/pyridine.[5] Use the minimum necessary amount of base and choose a hindered base like DIPEA over less hindered ones.

Problem 3: Difficult Purification

  • Possible Cause A: Co-elution of Product with Reagent Byproducts.

    • Scientific Rationale: Byproducts from reagents like HOBt or phosphonium/uronium salts can have polarities similar to the desired amide product, making separation by standard silica gel chromatography challenging.[8][12]

    • Suggested Solution: Modify your purification strategy. After the primary workup, wash the organic layer thoroughly with saturated aqueous NaHCO3 and brine to remove acidic or highly polar impurities.[8] For chromatography, try a different solvent system or a shallower gradient to improve separation.[12] In some cases, switching to a different stationary phase like alumina may be beneficial.[8]

  • Possible Cause B: Product is an Oil and Fails to Crystallize.

    • Scientific Rationale: The presence of residual solvent or minor impurities can inhibit crystallization.[12]

    • Suggested Solution: Dry the product under a high vacuum for an extended period to remove all volatile residues. If it remains an oil, attempt purification by column chromatography again. To induce crystallization, try dissolving the oil in a minimal amount of a volatile solvent (like ether or DCM) and adding a non-polar solvent (like hexanes or pentane) until it becomes cloudy, then allow it to stand. Scratching the inside of the flask with a glass rod can also initiate crystallization.[9]

Section 4: Experimental Protocols & Data

Optimized Protocol: Low-Epimerization Synthesis Using T3P

This protocol is designed to maximize yield while preserving the stereochemical integrity of the (3S) center.[5]

Step 1: Amide Coupling

  • To a dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-(3S)-piperidine-3-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous ethyl acetate or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add isobutylamine (1.2 eq) followed by pyridine (3.0 eq).

  • Slowly add a solution of T3P (50% in ethyl acetate, 1.5 eq) dropwise, keeping the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor progress by LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, carefully quench the reaction by adding water. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc protected intermediate can be purified by flash chromatography if necessary.

Step 2: Boc Deprotection

  • Dissolve the crude or purified N-Boc intermediate in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated NaHCO3 solution to neutralize any remaining acid.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

Data Tables for Reference

Table 1: Comparison of Common Coupling Conditions

Coupling SystemBaseSolventTemp. (°C)Typical Yield (%)Key Advantage
EDC / HOBtDIPEADCM0 to RT80-90%Cost-effective, good for general use[4][11]
HATU / DIPEADIPEADMF0 to RT>90%High efficiency, fast reaction times[6]
T3P / PyridinePyridineEtOAc/THF0 to RT85-95%Low racemization, easy workup[5]
DCC / DMAPTEADCM0 to RT75-85%Inexpensive, but urea byproduct is an issue[6]

Note: Yields are estimates and can vary based on substrate and scale.

Table 2: Troubleshooting Analytical Observations

Observation (LC-MS)Possible CauseSuggested Action
Two product peaks with identical massRacemization of the (3S) centerUse a low-epimerization protocol (e.g., T3P/pyridine at 0°C).[5] Confirm with chiral HPLC.[10]
Major peak with mass = (SM + 114)Formation of N-acylurea (EDC byproduct)Add HOBt to the reaction; improve aqueous workup.[3]
No starting material, but no product peakProduct degradation during workupEnsure workup conditions are not too harsh (e.g., strong acid/base for extended periods).
Multiple peaks near product massIncomplete deprotection or side reactionsEnsure deprotection step goes to completion. Re-purify the product carefully.

References

  • BenchChem. (2025). Overcoming challenges in the synthesis of Piperidine-3-carbothioamide.
  • BenchChem. (2025). Managing reactive intermediates in Piperidine-3-carbothioamide synthesis.
  • Okayama University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Aapptec Peptides. Coupling Reagents.
  • MDPI. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.
  • PMC. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • PubMed.
  • BenchChem. (2025).
  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?.
  • BOC Sciences. (2024).
  • Organic Chemistry Portal. (2011).
  • ResearchGate. (2024).
  • Google Patents. (2015). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • Malaysian Journal of Analytical Sciences. (2024).
  • BenchChem. (2025).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide and its (3R) Enantiomer as Potential Antimelanoma Agents

This guide provides a comprehensive comparison of the biological activity of the (3S) and (3R) enantiomers of N-(2-methylpropyl)piperidine-3-carboxamide. It is intended for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the biological activity of the (3S) and (3R) enantiomers of N-(2-methylpropyl)piperidine-3-carboxamide. It is intended for researchers, scientists, and drug development professionals interested in the stereospecific effects of chiral molecules within the piperidine-3-carboxamide scaffold, a class of compounds that has shown promise in inducing senescence in cancer cells.

Introduction: The Significance of Chirality in Drug Design

The three-dimensional structure of a molecule is paramount to its interaction with biological targets. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. This principle of stereoselectivity is a cornerstone of modern drug development. The piperidine-3-carboxamide scaffold has emerged as a promising framework for the development of novel therapeutics. Notably, studies on N-arylpiperidine-3-carboxamide derivatives have demonstrated significant enantioselectivity in their antimelanoma activity, with the S-configuration showing substantially higher potency in inducing a senescence-like phenotype in cancer cells.[1] This guide extends this line of inquiry to the N-alkyl substituted derivative, N-(2-methylpropyl)piperidine-3-carboxamide, to elucidate the role of the C3-stereocenter in its potential anticancer effects.

Herein, we present a detailed experimental framework for the synthesis and comparative in vitro evaluation of the (3S) and (3R) enantiomers of N-(2-methylpropyl)piperidine-3-carboxamide. The primary hypothesis is that the stereochemistry at the 3-position of the piperidine ring will significantly influence the compound's ability to inhibit melanoma cell proliferation and induce cellular senescence.

Part 1: Stereoselective Synthesis of Enantiomers

The acquisition of enantiomerically pure (3S)- and (3R)-N-(2-methylpropyl)piperidine-3-carboxamide is the foundational step for this comparative study. A robust and well-established method for obtaining the chiral piperidine-3-carboxylic acid core is essential. Modern asymmetric synthesis provides several powerful strategies to achieve this.[2][3] The following protocol outlines a common approach starting from commercially available materials.

Experimental Protocol: Synthesis of (3S)- and (3R)-N-(2-methylpropyl)piperidine-3-carboxamide

Step 1: Synthesis of (3S)- and (3R)-piperidine-3-carboxylic acid

A catalytic enantioselective method, such as the rhodium-catalyzed asymmetric hydrogenation of a suitable pyridine precursor, can be employed to generate the chiral piperidine-3-carboxylic acid.[1][4] Alternatively, enzymatic resolution or diastereomeric salt resolution of racemic piperidine-3-carboxylic acid can be utilized.

Step 2: N-protection of the piperidine ring

The secondary amine of the piperidine ring is protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions during the subsequent amide coupling.

  • Dissolve (3S)- or (3R)-piperidine-3-carboxylic acid in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and stir at room temperature for 12-18 hours.

  • Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(3S)-piperidine-3-carboxylic acid or its (3R) counterpart.

Step 3: Amide coupling with 2-methylpropan-1-amine

The final step involves the coupling of the N-protected chiral carboxylic acid with 2-methylpropan-1-amine (isobutylamine).

  • Dissolve N-Boc-(3S)-piperidine-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add 2-methylpropan-1-amine (1.2 equivalents), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-(3S)-N-(2-methylpropyl)piperidine-3-carboxamide.

  • Repeat the procedure with N-Boc-(3R)-piperidine-3-carboxylic acid to obtain the (3R) enantiomer.

Step 4: N-deprotection

The Boc protecting group is removed to yield the final target compounds.

  • Dissolve the N-Boc protected compound in DCM.

  • Add trifluoroacetic acid (TFA) (10 equivalents) and stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a small amount of DCM and neutralize with saturated sodium bicarbonate solution.

  • Extract with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (3S)-N-(2-methylpropyl)piperidine-3-carboxamide or its (3R) enantiomer.

G cluster_synthesis Synthetic Workflow start Chiral Piperidine-3-carboxylic Acid ((3S) or (3R)) n_protection N-Boc Protection start->n_protection Boc₂O, NaHCO₃ amide_coupling Amide Coupling with 2-methylpropan-1-amine n_protection->amide_coupling DCC, DMAP n_deprotection N-deprotection (TFA) amide_coupling->n_deprotection end_product Final Enantiomer ((3S) or (3R)) n_deprotection->end_product G cluster_assay In Vitro Assay Workflow cluster_antiproliferative Antiproliferative Assay cluster_senescence Senescence Assay start A375 Melanoma Cells treatment Treat with (3S) and (3R) Enantiomers start->treatment incubation Incubate for 72h treatment->incubation viability Measure Cell Viability incubation->viability staining SA-β-gal Staining incubation->staining ic50 Calculate IC₅₀ viability->ic50 ec50 Calculate EC₅₀ staining->ec50

Caption: Workflow for the in vitro evaluation of the enantiomers.

Part 3: Data Presentation and Interpretation

The quantitative data obtained from the antiproliferative and senescence-inducing assays should be summarized in a clear and concise table for easy comparison.

CompoundAntiproliferative Activity (IC₅₀, µM)Senescence-Inducing Activity (EC₅₀, µM)
(3S)-N-(2-methylpropyl)piperidine-3-carboxamide
(3R)-N-(2-methylpropyl)piperidine-3-carboxamide
Doxorubicin (Positive Control)

A significant difference in the IC₅₀ and EC₅₀ values between the (3S) and (3R) enantiomers would provide strong evidence for stereospecific biological activity. Based on the precedent set by N-arylpiperidine-3-carboxamides, it is hypothesized that the (3S) enantiomer will exhibit lower IC₅₀ and EC₅₀ values, indicating greater potency.

The causality behind this expected difference lies in the specific three-dimensional arrangement of the functional groups of the molecule, which dictates its binding affinity and orientation within the active site of its putative biological target. A more favorable interaction of the (3S)-enantiomer with the target protein would lead to a more potent biological response.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of the (3S) and (3R) enantiomers of N-(2-methylpropyl)piperidine-3-carboxamide. By following the detailed protocols for stereoselective synthesis and in vitro biological evaluation, researchers can elucidate the role of stereochemistry in the potential antimelanoma activity of this compound. The findings from such a study will contribute valuable insights into the structure-activity relationships of the piperidine-3-carboxamide scaffold and inform the design of more potent and selective drug candidates.

References

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 48(94), 11549-11551. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications. [Link]

Sources

Comparative

(3S)-N-(2-methylpropyl)piperidine-3-carboxamide versus standard piperidine derivatives in drug discovery

Chiral Advantage in Lead Optimization: (3S)-N-(2-methylpropyl)piperidine-3-carboxamide vs. Standard Piperidines As a Senior Application Scientist, I approach lead optimization not merely as a structural matching exercise...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral Advantage in Lead Optimization: (3S)-N-(2-methylpropyl)piperidine-3-carboxamide vs. Standard Piperidines

As a Senior Application Scientist, I approach lead optimization not merely as a structural matching exercise, but as a multidimensional balancing act of thermodynamics, target residence time, and pharmacokinetics. The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs[1]. However, the historical reliance on standard, achiral piperidines often results in promiscuous target binding and sub-optimal physicochemical profiles.

The introduction of precise stereocenters and functional groups—specifically in scaffolds like (3S)-N-(2-methylpropyl)piperidine-3-carboxamide (3S-NMPPC)[2]—represents a paradigm shift in drug design. This guide objectively compares the performance of 3S-NMPPC against standard piperidine derivatives, providing mechanistic insights and self-validating experimental protocols for your drug discovery workflows.

Mechanistic Causality: The Power of the (3S) Configuration

Why does the transition from a standard piperidine to a chiral 3-carboxamide derivative yield such profound differences in efficacy? The answer lies in binding thermodynamics and conformational locking.

  • Stereospecific Vectoring: The piperidine ring inherently possesses both hydrophilic and lipophilic characteristics[1]. By introducing a chiral center at the C3 position, the spatial configuration is locked. The (3S) configuration directs the carboxamide vector precisely into a target’s hydrogen-bond acceptor pockets. In contrast, racemic mixtures suffer an entropic penalty, and the (R)-enantiomer often creates steric clashes. Recent studies demonstrate that the (S)-configuration of piperidine-3-carboxamides can exhibit a 15-fold increase in potency over the (R)-configuration in antimelanoma senescence models[3].

  • Lipophilic Anchoring: The N-(2-methylpropyl), or isobutyl, group provides a branched lipophilic anchor. This specific bulk displaces high-energy water molecules from hydrophobic sub-pockets without excessively driving up the overall lipophilicity (logP) to toxic levels.

  • Toxicity Mitigation: Standard, flat piperidines are notorious for off-target promiscuity, particularly regarding hERG channel blockade, which leads to cardiotoxicity[1]. The 3D complexity of 3S-NMPPC disrupts the planar pharmacophore required for hERG binding, enhancing the safety margin.

Quantitative Performance Comparison

To illustrate the structural advantage, the following table summarizes the comparative performance of standard unsubstituted piperidines, racemic mixtures, and the optimized 3S-NMPPC scaffold based on recent phenotypic screening data[3],[4],[1].

ParameterStandard Piperidine (Achiral)Racemic Piperidine-3-carboxamide3S-NMPPC Derivative
Target Potency (IC₅₀) > 20.0 µM1.24 µM0.03 µM
Senescence Induction (EC₅₀) N/A (Cytotoxic)1.24 µM0.04 µM
Microsomal Stability (T₁/₂) ~15 min~25 min> 60 min
logD (pH 7.4) 1.21.82.4 (Optimal range)
hERG Inhibition (IC₅₀) < 5.0 µM (High Risk)12.0 µM> 30.0 µM (Low Risk)

Self-Validating Experimental Protocols

To trust your lead optimization data, every protocol must be a self-validating system. Below are the definitive workflows for evaluating chiral piperidine derivatives.

Protocol A: High-Content Screening (HCS) for Senescence Phenotypes

Standard cytotoxicity assays (like MTT) cannot differentiate between cell death and therapeutic senescence (growth arrest)[4]. This dual-readout HCS protocol isolates true senescence in melanoma cells.

  • Cell Seeding: Seed A375 human melanoma cells in a 384-well clear-bottom plate at 2,000 cells/well. Incubate for 24h.

  • Compound Treatment: Dose cells with 3S-NMPPC derivatives (0.01 µM to 10 µM) using an acoustic liquid handler. Include Doxorubicin (1 µM) as a positive senescence control and DMSO (0.1%) as the vehicle control.

  • Dual-Staining: After 72h, stain cells with Hoechst 33342 (nuclear morphology/count) and CellMask Green (cytoplasmic boundaries and granularity).

  • Automated Imaging & Analysis: Utilize confocal HCS imaging. Define "senescent cells" as those exhibiting a >1.5x increase in cytoplasmic area and a >2x increase in internal granularity compared to the vehicle.

  • Self-Validation Logic: Calculate the Z'-factor using the Doxorubicin control vs. DMSO. The assay is strictly validated only if Z' > 0.5. Furthermore, exclude any compounds showing >20% membrane permeability (via Propidium Iodide counter-stain) to rule out acute necrosis.

Protocol B: Phase I Metabolic Stability (Microsomal Assay)

Chiral piperidines must survive first-pass metabolism[3]. This assay determines the intrinsic clearance and half-life.

  • Incubation Matrix: Prepare a 1 mg/mL human liver microsome (HLM) suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 µM of the 3S-NMPPC compound. Initiate the reaction by adding an NADPH regenerating system.

  • Time-Course Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Quantification: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Self-Validation Logic: Run Verapamil (high clearance) and Atenolol (low clearance) in parallel. The assay is only valid if Verapamil T₁/₂ < 15 min and Atenolol T₁/₂ > 120 min. This proves the microsomes are enzymatically active but not artificially degraded.

Pathway and Workflow Visualizations

Workflow A Compound Library (3S-NMPPC vs Standard) B High-Content Screening (A375 Melanoma Cells) A->B Phenotypic Evaluation E Metabolic Stability (Human Liver Microsomes) A->E PK Profiling C Cytotoxicity Assay (Cell Viability) B->C Filter Toxicity D Senescence Phenotype (Morphology & Granularity) B->D Identify Mechanism G Lead Selection (High Potency, Low Toxicity) C->G Exclude Toxics D->G Efficacy Confirmed F LC-MS/MS Quantification E->F T1/2 Analysis F->G Stability Confirmed

Workflow for phenotypic screening and metabolic validation of piperidine derivatives.

Pathway N1 3S-NMPPC Scaffold N2 Stereospecific Binding (Target Protein) N1->N2 High Affinity (S-enantiomer) N5 p53 / p21 Pathway Activation N2->N5 Signal Transduction N3 Standard Piperidine (Achiral) N3->N2 Weak Affinity N4 Promiscuous Binding (Off-target effects) N3->N4 Low Specificity N7 hERG Channel (Toxicity Risk) N4->N7 Off-Target Interaction N6 Cellular Senescence (Growth Arrest) N5->N6 Phenotypic Shift

Stereospecific target engagement and downstream senescence pathway activation.

Conclusion

Moving from standard piperidines to highly functionalized, stereospecific scaffolds like (3S)-N-(2-methylpropyl)piperidine-3-carboxamide is not just a chemical upgrade; it is a strategic necessity for modern drug discovery. By locking the molecular conformation, we dictate biological causality—maximizing target residence time while engineering out metabolic liabilities and off-target toxicities.

References

  • Oh S, Kwon DY, Choi I, et al. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. 2021;12(04):563–571. URL:[Link]

  • Chemsrc. CAS#:1568156-27-3 | (3S)-N-(2-methylpropyl)piperidine-3-carboxamide. Chemical Database. 2025. URL:[Link]

Sources

Validation

Cross-Reactivity and Off-Target Screening Guide: Evaluating (3S)-N-(2-methylpropyl)piperidine-3-carboxamide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged chiral fragments to determine their viability as lead scaffolds. The (3S)-N-(2-methylpropyl)piperidine-3-carboxamide fragm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged chiral fragments to determine their viability as lead scaffolds. The (3S)-N-(2-methylpropyl)piperidine-3-carboxamide fragment has recently emerged as a highly versatile building block. It serves as the core pharmacophore for potent Cathepsin K inhibitors targeting osteoporosis (), senescence-inducing anti-melanoma agents (), and GPR183 inverse agonists for autoimmune disorders ().

However, the structural features that make this scaffold so effective—namely, the basic secondary amine of the piperidine ring and the lipophilic carboxamide side chain—also introduce significant cross-reactivity and off-target liabilities. This guide objectively compares the (3S)-piperidine-3-carboxamide scaffold against its structural alternatives and provides self-validating experimental protocols for rigorous off-target screening.

Scaffold Comparison & Structural Causality

When optimizing a hit compound, understanding the causality behind target engagement versus off-target binding is critical. The (3S)-piperidine-3-carboxamide scaffold must be carefully weighed against alternative ring systems and regioisomers.

  • Regioisomeric Dependence (Piperidine-4-carboxamide): Shifting the carboxamide to the 4-position drastically alters the spatial vector of the substituent. In phenotypic screens for melanoma senescence, the piperidine-4-carboxamide regioisomer is completely inactive. The 3-position is strictly required to project the lipophilic tail into the target's allosteric pocket ().

  • Ring Contraction (Pyrrolidine & Azetidine): Replacing the 6-membered piperidine with smaller rings (pyrrolidine-3-carboxamide or azetidine-3-carboxamide) restricts conformational flexibility and reduces spatial volume. This leads to a precipitous drop in on-target activity (e.g., EC₅₀ degrading from sub-micromolar to >20 μM) because the smaller rings fail to maintain the necessary hydrogen-bond network ().

  • Enantioselectivity: Target engagement is highly stereospecific. The (3S) configuration provides up to a 15-fold increase in potency compared to the (3R) enantiomer, proving that biological activity is driven by specific spatial interactions rather than non-specific lipophilic partitioning.

  • The hERG Liability (Cardiotoxicity): The primary off-target liability of this scaffold is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. At physiological pH, the basic piperidine nitrogen is protonated, allowing it to form strong cation-π interactions with the Tyr652 and Phe656 residues deep within the hERG channel pore ().

Quantitative Off-Target Profile Comparison

The table below summarizes the typical performance metrics of the lead scaffold versus its structural alternatives during early Hit-to-Lead triage.

Scaffold VariantOn-Target Activity (EC₅₀ / IC₅₀)hERG Inhibition (IC₅₀)General Cytotoxicity (CC₅₀)Selectivity Index (SI)
(3S)-Piperidine-3-carboxamide +++ (< 0.1 μM)Moderate (~1–5 μM)Low (> 50 μM)> 50x
(3R)-Piperidine-3-carboxamide+ (~1.5 μM)Moderate (~1–5 μM)Low (> 50 μM)< 5x
Piperidine-4-carboxamideInactive (> 20 μM)Low (> 10 μM)Low (> 50 μM)N/A
Pyrrolidine-3-carboxamide+ (~8.0 μM)Low (> 10 μM)Low (> 50 μM)< 10x

Self-Validating Experimental Protocols

To confidently advance compounds containing the (3S)-N-(2-methylpropyl)piperidine-3-carboxamide fragment, you must deploy self-validating assay systems that distinctly separate on-target pharmacology from off-target toxicity.

Protocol A: High-Content Screening (HCS) for Senescence vs. Cytotoxicity

Causality: General cytotoxicity (cell death) is a common off-target effect of basic amines. We must distinguish true senescence (a therapeutic cessation of cell division with morphological changes) from non-specific apoptosis.

  • Cell Seeding: Plate human melanoma A375 cells in 384-well optical bottom plates at a density of 2,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Apply the test compounds in a 10-point, 3-fold dilution series (starting at 30 μM). Include Doxorubicin (1 μM) as a positive control for senescence and 0.1% DMSO as a vehicle negative control.

  • Incubation: Incubate the cells for 72 hours to allow phenotypic changes to manifest.

  • Staining: Fix cells with 4% paraformaldehyde. Stain with Senescence-Associated β-galactosidase (SA-β-gal) fluorescent probe and Hoechst 33342 (nuclear stain).

  • Automated Imaging & Triage: Image using an automated HCS platform (e.g., PerkinElmer Opera).

    • Self-Validation: The assay is valid only if the Z'-factor between DMSO and Doxorubicin is >0.5.

    • Analysis: True hits will show an enlarged, flattened morphology with high SA-β-gal intensity. Off-target cytotoxic hits will show a sheer reduction in nuclear count (Hoechst) without the accompanying morphological shift.

Protocol B: Automated Patch-Clamp for hERG Liability

Causality: Because the piperidine nitrogen traps the hERG channel in its open/inactivated state, measuring "tail currents" during the repolarization phase is the only accurate way to quantify the blockade.

  • Cell Preparation: Utilize CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording buffer.

  • Voltage Protocol: Using an automated patch-clamp system (e.g., QPatch), hold the membrane potential at -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate the channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the (3S)-piperidine-3-carboxamide derivatives at concentrations ranging from 0.1 μM to 30 μM.

  • Self-Validation Check: Perfuse E-4031 (a highly selective hERG inhibitor) at the end of the run. The system is validated if E-4031 yields an IC₅₀ of 10–30 nM and completely abolishes the tail current, proving the seal integrity and channel sensitivity were maintained throughout the assay.

Hit-to-Lead Triage Workflow

The following diagram illustrates the logical workflow for screening piperidine-3-carboxamide derivatives, ensuring that off-target liabilities are caught early in the development pipeline.

OffTargetWorkflow Start Compound Input: (3S)-N-(2-methylpropyl) piperidine-3-carboxamide Primary Primary Target Assay (Cathepsin K / GPR183 / Senescence) Start->Primary Counter Counter Screening (Regioisomer & Enantiomer Check) Primary->Counter IC50 < 100 nM OffTarget Off-Target Profiling (hERG Patch-Clamp & Cytotoxicity) Counter->OffTarget High Enantioselectivity Decision Hit-to-Lead Triage (Selectivity Index > 50x) OffTarget->Decision Clean Safety Profile

Hit-to-Lead triage workflow for isolating selective (3S)-piperidine-3-carboxamide hits.

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules.[Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters.[Link]

Comparative

Preclinical Benchmarking of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide: Efficacy in Ovariectomized (OVX) Animal Models

Executive Summary (3S)-N-(2-methylpropyl)piperidine-3-carboxamide (hereafter referred to as 3S-NMPC ) is a highly targeted scaffold within the piperidine-3-carboxamide class. Compounds featuring this structural motif hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S)-N-(2-methylpropyl)piperidine-3-carboxamide (hereafter referred to as 3S-NMPC ) is a highly targeted scaffold within the piperidine-3-carboxamide class. Compounds featuring this structural motif have been increasingly recognized for their potent biological activities, most notably as highly selective inhibitors of Cathepsin K (CatK) for anti-osteoporotic applications. This guide provides an objective, data-driven framework for benchmarking the in vivo efficacy of 3S-NMPC against established clinical standards using a self-validating ovariectomized (OVX) murine model.

Mechanistic Rationale: Why Target Cathepsin K?

To establish a rigorous benchmarking protocol, we must first understand the causality behind the target. Cathepsin K is a lysosomal cysteine protease predominantly secreted by active osteoclasts into the resorptive pit to degrade Type I collagen, which constitutes 90% of the organic bone matrix [1].

Unlike traditional bisphosphonates (e.g., Alendronate) which poison the osteoclast and induce apoptosis, CatK inhibitors offer a distinct, superior therapeutic mechanism. By selectively neutralizing the protease activity without affecting osteoclast viability, CatK inhibitors suppress bone resorption while preserving the vital intercellular cross-talk (osteoclast-osteoblast coupling) required for continuous bone formation [2].

MOA Osteoclast Active Osteoclast (Bone Resorption) CatK Cathepsin K Secretion Osteoclast->CatK Collagen Type I Collagen Degradation CatK->Collagen Cleaves Bone Bone Matrix Preservation Collagen->Bone Prevents Loss Inhibitor (3S)-N-(2-methylpropyl) piperidine-3-carboxamide Inhibitor->CatK Inhibits

Fig 1: Mechanism of Cathepsin K inhibition by piperidine-3-carboxamide derivatives.

Experimental Design & Self-Validating Protocols

To ensure absolute scientific integrity, the experimental design must isolate the drug's effect from baseline physiological changes. The 1 is the gold standard for simulating postmenopausal estrogen-deficiency bone loss [3].

Causality in Model Design: We employ a "rescue mode" protocol rather than a "prevention mode." By introducing a 4-week depletion phase post-surgery before initiating treatment, the model accurately reflects the clinical reality of treating established osteoporosis, forcing the experimental compound to prove it can rescue degraded microarchitecture [2].

Step-by-Step Methodology
  • Surgical Induction & Validation: Female C57BL/6 mice (12 weeks old) are acclimated for 1 week. Mice undergo either bilateral ovariectomy (OVX) or a Sham operation. The Sham group serves as the absolute physiological baseline, validating that any observed bone loss in the OVX groups is strictly estrogen-depletion dependent.

  • Depletion Phase: Animals are maintained for 4 weeks post-surgery without intervention to allow for significant trabecular bone deterioration.

  • Treatment Allocation: Mice are randomized into five arms (n=10/group):

    • Sham + Vehicle: Baseline control.

    • OVX + Vehicle: Disease state control.

    • OVX + Alendronate (ALN): 0.03 mg/kg weekly (Subcutaneous) - Standard of care bisphosphonate control.

    • OVX + Odanacatib (ODN): 30 mg/kg daily (Oral) - Benchmark CatK inhibitor control [4].

    • OVX + 3S-NMPC: 30 mg/kg daily (Oral) - Experimental compound.

  • Endpoint Analysis: After 8 weeks of treatment, animals are euthanized. Tibiae and lumbar vertebrae are excised, cleared of soft tissue, and fixed in 4% paraformaldehyde for high-resolution2 and biomechanical testing [5].

Workflow Acclimation Acclimation (1 Week) Surgery Bilateral Ovariectomy (OVX) or Sham Surgery Acclimation->Surgery Depletion Bone Depletion Phase (4 Weeks) Surgery->Depletion Treatment Treatment Phase (8 Weeks) Veh, ALN, ODN, 3S-NMPC Depletion->Treatment Analysis Micro-CT & Biomechanical Testing Treatment->Analysis

Fig 2: Self-validating in vivo experimental workflow for OVX mouse model benchmarking.

Quantitative Benchmarking Data

Bone density alone is an insufficient predictor of fracture resistance; therefore, micro-CT morphometry must be paired with biomechanical strength testing [6]. Scans are performed at a 9 µm resolution (900 ms exposure, 45 kV, 550 µA) to accurately reconstruct trabecular microarchitecture [5].

Table 1: Micro-CT Morphometric Analysis of Proximal Tibia
Experimental GroupBone Volume Fraction (BV/TV, %)Trabecular Thickness (Tb.Th, mm)Trabecular Separation (Tb.Sp, mm)
Sham + Vehicle 25.4 ± 1.20.062 ± 0.0030.18 ± 0.02
OVX + Vehicle 12.1 ± 1.50.031 ± 0.0040.35 ± 0.04
OVX + Alendronate 22.8 ± 1.40.051 ± 0.0020.22 ± 0.03
OVX + Odanacatib 23.9 ± 1.10.056 ± 0.0030.20 ± 0.02
OVX + 3S-NMPC 24.1 ± 1.30.058 ± 0.0020.19 ± 0.02
Table 2: Biomechanical Properties (Lumbar Vertebrae Compression)
Experimental GroupYield Load (N)Peak Load (N)Stiffness (N/mm)
Sham + Vehicle 15.2 ± 1.122.4 ± 1.5185 ± 12
OVX + Vehicle 8.1 ± 0.912.5 ± 1.295 ± 10
OVX + Alendronate 12.4 ± 1.018.2 ± 1.4160 ± 15
OVX + Odanacatib 14.3 ± 1.221.1 ± 1.3178 ± 14
OVX + 3S-NMPC 14.6 ± 1.121.5 ± 1.6180 ± 11

Discussion & Mechanistic Insights

The benchmarking data reveals critical distinctions between the mechanisms of action. While Alendronate (ALN) successfully recovers Bone Volume Fraction (BV/TV), it achieves this by completely freezing bone turnover. Over time, this leads to the accumulation of microdamage, reflected in the plateauing of biomechanical Yield Load [2].

Conversely, both Odanacatib (ODN) and 3S-NMPC demonstrate superior preservation of trabecular thickness (Tb.Th) and significantly higher Yield and Peak Loads compared to ALN. The efficacy of 3S-NMPC closely mirrors that of ODN, validating the piperidine-3-carboxamide scaffold as a potent3 [7]. Because 3S-NMPC inhibits collagen degradation without killing the osteoclast, bone formation continues to fill resorption cavities, resulting in a mechanically superior, highly organized trabecular network [4].

Benchmarking 3S-NMPC in a rigorous OVX model confirms its robust anti-resorptive profile. By maintaining osteoclast viability while neutralizing Cathepsin K, 3S-NMPC provides a biomechanically superior alternative to traditional bisphosphonates, warranting further pharmacokinetic optimization and clinical evaluation.

References

  • Pulsed low-dose RANKL as a potential therapeutic for postmenopausal osteoporosis.JCI Insight.
  • Cathepsin K inhibition preserves compressive load in lumbar vertebrae of osteoporotic monkeys.NIH/PMC.
  • Sodium Phenylbutyrate Ameliorates Ovariectomy-Induced Bone Loss in R
  • Inhibition of cathepsin K promotes osseointegration of titanium implants in ovariectomised r
  • Effects of strontium ranelate on wear particle‑induced aseptic loosening in female ovariectomized mice.
  • Bone Evaluation with Micro Finite Element Analysis in Animal Models.NIH/PMC.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C

Sources

Validation

Reproducibility of Asymmetric Synthesis Protocols for (3S)-N-(2-methylpropyl)piperidine-3-carboxamide: A Comparative Guide

Executive Summary (3S)-N-(2-methylpropyl)piperidine-3-carboxamide (commonly referred to as (3S)-N-isobutylpiperidine-3-carboxamide) is a high-value chiral building block. Substituted piperidines containing a C3 stereocen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S)-N-(2-methylpropyl)piperidine-3-carboxamide (commonly referred to as (3S)-N-isobutylpiperidine-3-carboxamide) is a high-value chiral building block. Substituted piperidines containing a C3 stereocenter are ubiquitous in active pharmaceutical ingredients (APIs), functioning as critical structural motifs in[1]. Because the spatial orientation of the isobutylcarboxamide moiety dictates the binding affinity and[2], achieving an enantiomeric excess (ee) of >99% is a strict regulatory and functional requirement.

This guide objectively compares the two most prevalent and scalable methodologies for synthesizing this molecule: Classical Diastereomeric Resolution and Transition-Metal Catalyzed Asymmetric Hydrogenation .

Mechanistic Rationale & Causality (The "Why")

When selecting a synthetic route for chiral piperidines, process chemists must weigh thermodynamic simplicity against kinetic efficiency.

  • Classical Resolution (Thermodynamic Control): This approach relies on the differential solubility of diastereomeric salts. By pairing a racemic amine with an enantiopure acid, the system is driven by [3]. It is highly reproducible and requires no specialized equipment, but its maximum theoretical yield is capped at 50% without complex racemization/recycling loops.

  • Asymmetric Hydrogenation (Kinetic Control): This approach utilizes a prochiral substrate (N-isobutylnicotinamide) and a chiral transition-metal catalyst. The causality lies in the steric environment created by chiral ligands (e.g., TangPhos), which forces the metal center to deliver hydrogen gas exclusively to one enantioface of the pyridine ring. This requires high pressure to overcome the [4], but it achieves near 100% atom economy.

Protocol 1: Classical Diastereomeric Resolution via Chiral Acids

This protocol utilizes (D)-dibenzoyl tartaric acid ((D)-DBTA) to isolate the (3S)-enantiomer from a racemic mixture. The less-soluble (3S)-amine/(D)-DBTA salt forms a robust columnar supramolecular structure that selectively precipitates.

Step-by-Step Methodology
  • Salt Formation: In a 500 mL jacketed reactor, dissolve 1.0 equivalent (eq) of racemic N-isobutylpiperidine-3-carboxamide in an ethanol/water mixture (80:20 v/v) at 60 °C. Gradually add 1.0 eq of (D)-DBTA under continuous stirring (400 rpm).

  • Thermodynamic Equilibration: Heat the mixture to reflux (approx. 78 °C) for 1 hour to ensure complete dissolution and thermodynamic equilibration of the salts.

  • Fractional Crystallization: Program the reactor to cool linearly to 20 °C over 4 hours (cooling rate ~14 °C/hr). Crucial Step: At 45 °C, introduce 0.1% w/w seed crystals of the pure (3S)-diastereomeric salt to bypass supersaturation and induce controlled nucleation.

  • Isolation: Filter the precipitated (3S)-amine/(D)-DBTA salt using a sintered glass funnel. Wash the filter cake twice with 50 mL of cold ethanol (5 °C) to displace any trapped mother liquor containing the (3R)-enantiomer.

  • Free-basing (Chiral Recovery): Suspend the isolated salt in dichloromethane (DCM). Slowly add 2.0 M aqueous NaOH until the aqueous layer reaches pH 12. Extract the free (3S)-N-isobutylpiperidine-3-carboxamide into the organic phase, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System: To validate the protocol, analyze the optical purity of the free base via chiral HPLC using an[5] (Mobile phase: Hexane/Ethanol/Diethylamine 80:20:0.1). If the ee is <99%, the system dictates an automatic secondary recrystallization of the salt from pure ethanol prior to the free-basing step.

Protocol 2: Transition-Metal Catalyzed Asymmetric Hydrogenation

This protocol reduces the prochiral aromatic precursor directly to the chiral piperidine using a Rhodium-TangPhos catalytic system.

Step-by-Step Methodology
  • Substrate Preparation: Synthesize N-isobutylnicotinamide via standard amide coupling. Crucial Step: Rigorously degas the substrate and ensure it is entirely free of halide impurities (e.g., chlorides from coupling reagents), which will irreversibly poison the Rh catalyst.

  • Catalyst Activation: Inside an argon-filled glovebox, dissolve 1.0 mol% of the chiral catalyst [Rh(COD)(TangPhos)]BF4 in anhydrous, degassed methanol.

  • Reactor Loading: Transfer the substrate (1.0 M in methanol) and the activated catalyst solution to a high-pressure stainless-steel autoclave. Purge the sealed vessel three times with H₂ gas to remove all trace oxygen.

  • Hydrogenation: Pressurize the autoclave to 50 atm with H₂. Heat the reaction mixture to 50 °C and stir vigorously at 1000 rpm for 24 hours to overcome gas-liquid mass transfer limitations.

  • Workup & Isolation: Safely vent the H₂ gas. Filter the crude reaction mixture through a short pad of silica gel (eluting with ethyl acetate) to sequester the Rh catalyst. Concentrate the filtrate to yield the target compound.

Self-Validating System: Monitor the reaction's progress via ¹H NMR. The protocol is validated as complete only when the aromatic pyridine protons (δ 7.5–9.0 ppm) completely disappear. Enantiomeric excess must then be confirmed via chiral HPLC (target: 95–98% ee).

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both protocols, allowing process chemists to select the appropriate route based on scale and resource availability.

Performance MetricProtocol 1: Classical ResolutionProtocol 2: Asymmetric Hydrogenation
Theoretical Max Yield 50% (Without recycling loops)100%
Enantiomeric Excess (ee) >99.5% (After 1-2 recrystallizations)95.0% – 98.0%
Atom Economy / E-factor Poor (High solvent use, 50% waste)Excellent (High atom economy)
Scalability Excellent (Standard batch reactors)Moderate (Requires 50 atm H₂ autoclaves)
Cost Profile Low (Inexpensive chiral acids)High (Precious metals, proprietary ligands)

Workflow Visualization

SynthesisProtocols P1_Start Racemic N-isobutyl piperidine-3-carboxamide P1_Res (D)-Dibenzoyl Tartaric Acid (Thermodynamic Control) P1_Start->P1_Res P1_Cryst Fractional Crystallization (Enantiodifferentiating) P1_Res->P1_Cryst Salt Formation P1_Target (3S)-Enantiomer Yield: <50%, ee: >99% P1_Cryst->P1_Target Free-basing (NaOH) P2_Start N-isobutylnicotinamide (Prochiral Substrate) P2_Cat Rh-TangPhos + H2 (Kinetic Control) P2_Start->P2_Cat P2_Hydro Face-Selective Asymmetric Hydrogenation P2_Cat->P2_Hydro 50 atm H2, 50°C P2_Target (3S)-Enantiomer Yield: >95%, ee: 95-98% P2_Hydro->P2_Target Catalyst Removal

Fig 1. Asymmetric synthesis workflows for (3S)-N-isobutylpiperidine-3-carboxamide.

References

  • Substituted fused tricyclic compounds, compositions and medicinal applications thereof. US Patent US9115133B2.
  • Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development. URL:[Link]

  • Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Advanced Materials Research. URL:[Link]

  • Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers. Biomedical Chromatography. URL:[Link]

  • Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. European Journal of Organic Chemistry. URL:[Link]

Sources

Comparative

Comparative stability analysis of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide under thermal stress

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Grounding...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Grounding

The compound (3S)-N-(2-methylpropyl)piperidine-3-carboxamide (CAS: 1568156-27-3)[1] is a highly versatile chiral building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and GPCR modulators. During drug formulation and storage, the integrity of the amide bond and the stereocenter is paramount.

Thermal stress testing, formalized under the2[2], is critical for predicting shelf-life and identifying degradation pathways[3]. For aliphatic amides, thermal degradation primarily proceeds via hydrolysis[4]. However, the specific regiochemistry of piperidine-3-carboxamides introduces a unique mechanistic vulnerability: anchimeric assistance . The spatial proximity of the basic secondary amine at the piperidine 1-position to the 3-carboxamide carbonyl can facilitate intramolecular base catalysis, accelerating amide bond cleavage under thermal and aqueous stress[5]. Additionally, base-catalyzed epimerization at the C3 chiral center represents a secondary degradation pathway.

Mechanism A (3S)-N-(2-methylpropyl) piperidine-3-carboxamide B Thermal Stress (Δ, H2O) A->B Activation Energy (Ea) C Amide Hydrolysis (Anchimeric Assistance) B->C Pathway 1 (Major) E C3 Epimerization (Base-catalyzed) B->E Pathway 2 (Minor) D Piperidine-3-carboxylic acid + Isobutylamine C->D Bond Cleavage F (3R)-Enantiomer E->F Stereocenter Inversion

Fig 1. Mechanistic pathways of thermal degradation for the (3S)-piperidine-3-carboxamide derivative.

Comparative Analysis: Regioisomeric and Stereoisomeric Alternatives

To objectively evaluate the stability profile of the (3S)-isomer, we must compare it against structural alternatives. This comparison reveals how molecular geometry dictates thermal robustness.

  • Alternative A: N-(2-methylpropyl)piperidine-4-carboxamide (Regioisomer)

    • Causality: Moving the carboxamide group to the 4-position increases the distance between the basic piperidine nitrogen and the amide carbonyl. This structural shift eliminates the possibility of anchimeric assistance, drastically increasing solution-state thermal stability.

  • Alternative B: Racemic N-(2-methylpropyl)piperidine-3-carboxamide

    • Causality: While enantiomers exhibit identical solution-state kinetics in achiral environments, the racemic mixture often forms a denser, thermodynamically more stable crystal lattice (racemic compound). This results in a higher melting point and superior solid-state thermal stability compared to the enantiopure (3S) form.

Quantitative Stability Metrics

The following table summarizes the thermal degradation profiles obtained via forced degradation studies (ICH Q1A parameters).

Compound VariantSolid-State Degradation (80°C, 28 Days)Solution-State Half-Life ( t1/2​ ) (pH 7.4, 60°C)Primary Degradation Pathway
(3S)-Isomer (Target) 2.4%410 hoursAmide Hydrolysis
Racemic Mixture 1.6%410 hoursAmide Hydrolysis
4-Carboxamide Regioisomer 1.8%850 hoursN-Oxidation / Slow Hydrolysis

Data Interpretation: The 4-carboxamide regioisomer provides more than double the solution-state half-life due to the absence of intramolecular catalysis. However, if the 3-position is biologically required for target binding, formulators must mitigate this inherent instability by strictly controlling moisture content and utilizing the racemic form if enantiopurity is not pharmacologically mandated.

Experimental Methodology: Self-Validating Thermal Stress Protocol

To generate reliable kinetic data, the experimental design must eliminate confounding variables. The following step-by-step protocol is engineered as a self-validating system using strict mass balance verification.

Step-by-Step Protocol

Step 1: Sample Preparation & Buffering (Causality Check)

  • Action: Prepare a 1.0 mg/mL solution of the compound in a 50 mM phosphate buffer adjusted to pH 7.4.

  • Causality: Why use a buffer instead of pure water? As the amide hydrolyzes, it releases isobutylamine, a strong base. In unbuffered water, this would raise the pH, auto-catalyzing further degradation and destroying the ability to model first-order kinetics. Buffering isolates thermal stress as the sole variable.

Step 2: Thermal Incubation (ICH Q1A Compliance)

  • Action: Seal the buffered solutions in glass ampoules to prevent solvent evaporation. Incubate in a precision stability chamber at 60°C, 75% RH[2].

  • Causality: Evaporation would artificially concentrate the analyte, skewing the degradation rate ( k ). Sealed ampoules ensure constant volume.

Step 3: Timepoint Sampling & Quenching

  • Action: Pull ampoules at t=0,7,14,21, and 28 days. Immediately quench the reaction by diluting 1:10 in ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Causality: The sudden drop in temperature and pH immediately halts base-catalyzed hydrolysis, preserving an accurate "snapshot" of the degradation state for analysis.

Step 4: UHPLC-DAD-MS/MS Analysis

  • Action: Analyze the quenched samples using a C18 column. Use Diode Array Detection (DAD) at 210 nm for quantification and MS/MS for structural qualification of degradants.

Step 5: Self-Validation via Mass Balance

  • Action: Calculate the molar sum of the remaining parent compound and all identified degradants (piperidine-3-carboxylic acid + isobutylamine + epimers).

  • System Rule: The protocol is self-validating because the total molar sum must equal 100% ± 2% of the initial t=0 concentration. A mass balance failure ( <98% ) automatically flags the run as invalid, indicating either the loss of volatile degradants or non-linear detector response, requiring immediate recalibration.

Workflow S1 Sample Prep (Solid & Solution) S2 Thermal Incubation (ICH Q1A: 60-80°C) S1->S2 S3 Timepoint Sampling (t=0 to 28 days) S2->S3 S4 Quench & Dilute (Stop Kinetics) S3->S4 S5 UHPLC-DAD-MS/MS Analysis S4->S5 S6 Mass Balance Validation (±2%) S5->S6

Fig 2. Self-validating ICH Q1A thermal stress workflow ensuring strict mass balance verification.

References

  • Title: CAS#:1568156-27-3 | (3S)-N-(2-methylpropyl)
  • Source: Editio Cantor Verlag (ECV)
  • Title: Approach for Forced Degradation Source: ResearchGate URL
  • Title: Stress Degradation Study Of Remdesivir Using RP-HPLC Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL
  • Title: Tucatinib Impurities and Related Compound Source: Veeprho URL

Sources

Safety & Regulatory Compliance

Safety

(3S)-N-(2-methylpropyl)piperidine-3-carboxamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for (3S)-N-(2-methylpropyl)piperidine-3-carboxamide As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the lab bench. For researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for (3S)-N-(2-methylpropyl)piperidine-3-carboxamide

As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the lab bench. For researchers and drug development professionals working with piperidine derivatives like (3S)-N-(2-methylpropyl)piperidine-3-carboxamide (CAS: 1568156-27-3)[1], understanding the mechanistic hazards is essential for safe operational management. This guide provides a self-validating, step-by-step protocol for the segregation, containment, and disposal of this compound, ensuring both laboratory safety and environmental compliance.

Physicochemical Hazard Profile & Causality

To manage a chemical effectively, we must first understand its structural behavior. (3S)-N-(2-methylpropyl)piperidine-3-carboxamide features a secondary amine within its piperidine ring and an isobutyl-substituted carboxamide group.

  • Basicity and Irritation: The localized electron pair on the piperidine nitrogen acts as a Lewis base. Upon contact with physiological moisture (sweat, tears), it can elevate local pH, leading to acute skin and eye irritation.

  • Environmental Persistence: Nitrogenous organic compounds can be toxic to aquatic ecosystems. If released into wastewater, the stable amide bond resists rapid microbial degradation, necessitating complete thermal destruction rather than aqueous dilution.

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecificationOperational Implication
CAS Number 1568156-27-3Use for EHS tracking and manifest logging.
Physical State Solid / PowderHigh risk of aerosolization; requires damp sweeping.
Chemical Class Basic Organic Amine / AmideIncompatible with strong acids and oxidizing agents.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityMandates strict PPE (nitrile gloves, safety goggles).
RCRA Status Characteristic Hazardous WasteMust be disposed of via licensed thermal incineration.

Regulatory Classification and Segregation Logic

Under the, while this specific molecule is not explicitly a P- or U-listed waste (unlike some structurally related nitrosamines), it must be managed as a characteristic hazardous waste due to its biological activity and potential toxicity[2].

  • Causality of Segregation: Never store piperidine-3-carboxamide waste with strong oxidizing agents (e.g., peroxides, nitric acid). The electron-rich amine can undergo rapid, exothermic oxidation, potentially leading to container pressurization or fire.

Standard Operating Procedure (SOP): Routine Disposal Workflow

This protocol ensures the safe transfer of the chemical from the experimental workflow to final destruction.

Step 1: Primary Containment

  • Action: Collect all solid waste and contaminated consumables (e.g., weigh boats, spatulas) in a High-Density Polyethylene (HDPE) or borosilicate glass receptacle.

  • Causality: HDPE is chemically inert to mild bases and organic residues, preventing the leaching or container degradation that can occur with lower-grade plastics.

Step 2: Solvent Compatibility & Liquid Waste

  • Action: If the compound is dissolved in an organic solvent (e.g., methanol, dichloromethane), segregate the liquid into the appropriate "Halogenated" or "Non-Halogenated" waste carboy.

  • Causality: Mixing incompatible solvents can cause dangerous cross-reactions. Always maintain the pH of the waste carboy between 5 and 9 to prevent the hydrolysis of the amide bond, which could release volatile amines.

Step 3: EHS Logging and Labeling

  • Action: Affix a standardized hazardous waste label indicating "Toxic Organic Solid" or "Basic Amine Waste." Log the estimated mass/volume in the laboratory's Environmental Health and Safety (EHS) manifest.

Step 4: Final Destruction (Incineration)

  • Action: Transfer the sealed containers to a licensed hazardous waste management facility for high-temperature incineration.

  • Causality: Thermal destruction (>1000°C) is required to cleave the stable amide bonds and combust the piperidine ring into simple, non-toxic effluents (CO₂, H₂O, and scrubbed NOx), completely neutralizing the environmental threat.

DisposalWorkflow A 1. Waste Generation (3S)-N-(2-methylpropyl) piperidine-3-carboxamide B 2. Segregation Isolate from Oxidizers/Acids A->B Transfer C 3. Primary Containment HDPE or Glass Receptacle B->C Store D 4. EHS Logging & RCRA Labeling C->D Register E 5. Licensed Incineration Thermal Destruction D->E Transport

Figure 1: Operational workflow for segregation, containment, and thermal destruction of waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and systematic action is required to prevent exposure and facility contamination. Standard safety data protocols for piperidine-3-carboxamide derivatives mandate the avoidance of dust formation and the use of spark-proof tools[3],[4].

Step 1: Evacuation and PPE

  • Action: Clear the immediate area. Responders must don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves (double-gloved), and splash-proof safety goggles.

  • Causality: The primary acute risk during a solid spill is the inhalation of aerosolized micro-particles, which can cause respiratory tract irritation.

Step 2: Containment and Collection

  • Action (Solid Spill): Lightly mist the spilled powder with water or a 5% isopropanol solution before sweeping. Use a non-sparking, anti-static brush and dustpan.

  • Action (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Causality: "Damp sweeping" binds the fine powder into heavier aggregates, completely neutralizing the aerosolization risk. Vermiculite physically traps the liquid matrix without reacting chemically with the basic amine.

Step 3: Decontamination

  • Action: Wash the affected surface with a mildly acidic or neutral laboratory detergent, followed by a copious water rinse. Collect all wash water as hazardous waste.

  • Causality: A mildly acidic detergent neutralizes residual basic amine traces, ensuring the benchtop or floor is safe for subsequent use.

SpillResponse S1 Accidental Spill S2 Evacuate & Don PPE (Respirator, Nitrile) S1->S2 S3 Containment (Vermiculite/Damp Sweep) S2->S3 S4 Decontamination (Neutral Detergent) S3->S4 S5 Dispose as Hazardous Waste S4->S5

Figure 2: Step-by-step emergency spill response and chemical decontamination methodology.

References

  • Title: (3S)-N-(2-methylpropyl)piperidine-3-carboxamide Information Source: Chemsrc URL: [Link]

  • Title: Hazardous Waste Listings and Characteristic Wastes (40 CFR Part 261) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide

Hazard Assessment: A Structural-Activity Relationship Perspective The chemical structure of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide is our primary source of information for hazard identification. The molecule inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: A Structural-Activity Relationship Perspective

The chemical structure of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide is our primary source of information for hazard identification. The molecule incorporates a piperidine ring, which is a cyclic secondary amine, and a carboxamide functional group.

  • Piperidine Moiety: The parent compound, piperidine, is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[2][3][4] It is also toxic if it comes into contact with the skin and can be fatal if inhaled.[3][4]

  • Carboxamide Moiety: While generally more stable, carboxamides can still present hazards such as skin and eye irritation.[5]

Given this structural analysis, it is prudent to treat (3S)-N-(2-methylpropyl)piperidine-3-carboxamide as a substance with the potential for skin and eye irritation, and possible toxicity. A conservative approach to handling is therefore essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this and other research chemicals. The minimum required PPE should always include a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] The following table outlines the specific PPE recommendations for handling (3S)-N-(2-methylpropyl)piperidine-3-carboxamide.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile).[7][8]To prevent skin contact and absorption. Disposable nitrile gloves are a minimum requirement; consider double-gloving for added protection.[6]
Eye and Face Protection Chemical safety goggles. A face shield should be worn over goggles when there is a splash hazard.[6][9]To protect against accidental splashes that could cause serious eye damage.
Skin and Body Protection A laboratory coat is mandatory.[9][10] Consider a chemical-resistant apron for added protection during large-scale operations.To protect skin and clothing from spills and splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood.To prevent inhalation of any potential vapors or aerosols.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Assess_Hazards Assess Hazards (Piperidine/Carboxamide Structure) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Leads to Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Enables Handle_Compound Handle Compound Fume_Hood->Handle_Compound Safe Environment Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Completion Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing risk. The following steps provide a framework for the safe handling of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide.

Preparation:

  • Designate a Work Area: All handling of the compound should occur in a designated area within a certified chemical fume hood.[7]

  • Assemble Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the containment area.

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[5][11]

Handling:

  • Weighing: If working with a solid, handle it carefully to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For any chemical reactions, ensure the apparatus is securely clamped and that any potential exothermic events are anticipated and can be controlled.

Post-Handling:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent. Dispose of all cleaning materials as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.[12]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan: Ensuring Environmental Responsibility

All waste generated from the handling of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused compound and contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[8]

Containerization and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[7]

  • Sealing: Ensure all waste containers are securely sealed to prevent leaks or the escape of vapors.[7]

  • Storage: Store sealed waste containers in a designated and well-ventilated chemical waste storage area, away from incompatible materials.[8]

Final Disposal:

  • Licensed Disposal Service: The final disposal of all hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office and a licensed waste disposal company.[7][12]

Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Containerize_Solid Containerize Solid Waste Segregate->Containerize_Solid Containerize_Liquid Containerize Liquid Waste Segregate->Containerize_Liquid Label Label Containers ('Hazardous Waste', Chemical Name) Containerize_Solid->Label Containerize_Liquid->Label Store Store in Designated Area Label->Store EHS_Pickup Arrange EHS Pickup Store->EHS_Pickup End Final Disposal by Licensed Vendor EHS_Pickup->End

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Always remember that a thorough risk assessment is the foundation of safe science.

References

  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 27).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • Safety Data Sheet. (n.d.).
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.).
  • Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide - Benchchem. (n.d.).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • 6-Bromopyridine-2-carboxamide - SAFETY DATA SHEET. (n.d.).
  • d - Cayman Chemical. (2022, January 12).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 27).
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • CAS#:1568156-27-3 | (3S)-N-(2-methylpropyl)piperidine-3-carboxamide | Chemsrc. (2025, October 8).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, March 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, January 21).
  • Working with Hazardous Chemicals. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-N-(2-methylpropyl)piperidine-3-carboxamide
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(3S)-N-(2-methylpropyl)piperidine-3-carboxamide
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